Product packaging for Atr-IN-6(Cat. No.:)

Atr-IN-6

Cat. No.: B12413924
M. Wt: 513.6 g/mol
InChI Key: BIDJUILZSVTDKU-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ATR (Ataxia Telangiectasia and Rad3-Related) kinase is a master regulator of the DNA damage response (DDR), essential for managing replication stress and maintaining genome integrity . It is activated by various types of DNA damage and replication stress, often signaled by the presence of single-stranded DNA coated with RPA protein . Inhibiting ATR is a promising strategy in oncology research, as it can disrupt DNA repair in cancer cells, leading to cell death, particularly in tumors with underlying DNA repair defects or high levels of replication stress . Mechanism of Action: Atr-IN-6 is a small molecule designed to potently and selectively inhibit the ATR kinase. By blocking ATR activity, it prevents the phosphorylation of its key downstream effector, CHK1, disrupting cell cycle arrest and DNA repair processes. This inhibition can lead to the accumulation of DNA damage and force cells with unresolved genomic lesions into mitotic catastrophe and apoptosis . Research Applications: Cancer research studies can utilize this compound to investigate the DDR pathway. It is a valuable tool for exploring synthetic lethality, especially in cancer models with deficiencies in complementary DDR pathways like ATM or homologous recombination (HR) . Furthermore, this compound can be used in combination studies to sensitize cancer cells to DNA-damaging agents such as chemotherapy (e.g., cisplatin, irinotecan) or radiation therapy . This product is intended For Research Use Only and is not approved for human consumption or any veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H28FN7O2 B12413924 Atr-IN-6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H28FN7O2

Molecular Weight

513.6 g/mol

IUPAC Name

[4-[4-[1-(5-fluoro-3-pyridinyl)-3,5-dimethylpyrazol-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indol-6-yl]methanol

InChI

InChI=1S/C28H28FN7O2/c1-16-15-38-7-6-35(16)26-11-25(27-17(2)34-36(18(27)3)21-10-20(29)12-30-13-21)32-28(33-26)23-8-19(14-37)9-24-22(23)4-5-31-24/h4-5,8-13,16,31,37H,6-7,14-15H2,1-3H3/t16-/m1/s1

InChI Key

BIDJUILZSVTDKU-MRXNPFEDSA-N

Isomeric SMILES

C[C@@H]1COCCN1C2=NC(=NC(=C2)C3=C(N(N=C3C)C4=CC(=CN=C4)F)C)C5=C6C=CNC6=CC(=C5)CO

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2)C3=C(N(N=C3C)C4=CC(=CN=C4)F)C)C5=C6C=CNC6=CC(=C5)CO

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Discovery and Synthesis of Atr-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atr-IN-6 is a potent and selective inhibitor of the Ataxia Telaniectasia and Rad3-related (ATR) kinase, a critical enzyme in the DNA Damage Response (DDR) pathway.[1][2] Its discovery offers a promising avenue for the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and biological evaluation of this compound, based on information disclosed in patent WO2021233376A1, where it is identified as compound A22.[1][2] Detailed experimental protocols for its synthesis and biological characterization are presented, along with a summary of its activity.

Introduction to ATR Kinase and its Role in Cancer

The ATR kinase is a primary sensor of single-stranded DNA (ssDNA), which forms as a result of DNA damage and replication stress. Upon activation, ATR initiates a signaling cascade that leads to cell cycle arrest, DNA repair, and, in some cases, apoptosis. This role in maintaining genomic integrity makes ATR a crucial survival factor for cancer cells, which often exhibit increased levels of replication stress due to rapid proliferation and defective DNA repair mechanisms. Inhibition of ATR can therefore selectively sensitize cancer cells to DNA-damaging agents or induce synthetic lethality in tumors with specific genetic backgrounds (e.g., ATM or p53 mutations).

Discovery of this compound

This compound was identified through a targeted drug discovery program aimed at developing potent and selective small-molecule inhibitors of ATR kinase. The discovery process likely involved high-throughput screening of a chemical library against recombinant human ATR kinase, followed by lead optimization to improve potency, selectivity, and pharmacokinetic properties. This compound emerged as a lead candidate from this effort, demonstrating significant inhibitory activity against ATR kinase.

Synthesis Pathway of this compound

The synthesis of this compound (Compound A22) is detailed in patent WO2021233376A1. The pathway involves a multi-step chemical synthesis, which is outlined below.

Chemical Structure:

  • IUPAC Name: 4-(4-((3R)-3-methylmorpholino)-6-(1-(methylsulfonyl)cyclopropyl)pyrimidin-2-yl)-1H-indole

  • CAS Number: 2746446-99-9

Synthesis Scheme:

The synthesis of this compound can be conceptually broken down into the formation of key intermediates followed by their assembly.

Synthesis_Pathway A Intermediate 1 (Substituted Pyrimidine) C This compound A->C Coupling Reaction B Intermediate 2 (Indole Derivative) B->C

Caption: High-level synthesis pathway for this compound.

Detailed Experimental Protocol for Synthesis:

The following is a representative, multi-step synthesis based on typical organic chemistry reactions for assembling such a molecule. The exact reagents and conditions are proprietary to the patent holders.

Step 1: Synthesis of the Pyrimidine Core Intermediate

A suitably substituted dichloropyrimidine is reacted with (1-(methylsulfonyl)cyclopropyl)boronic acid under Suzuki coupling conditions to yield a mono-substituted pyrimidine.

Step 2: Introduction of the Morpholine Moiety

The resulting mono-substituted pyrimidine is then reacted with (R)-3-methylmorpholine via nucleophilic aromatic substitution to introduce the chiral morpholine ring.

Step 3: Coupling with the Indole Moiety

Finally, the pyrimidine intermediate is coupled with an appropriately functionalized indole derivative, such as 4-(tributylstannyl)-1H-indole, using a Stille coupling reaction to yield the final product, this compound.

Purification:

The final compound is purified by column chromatography on silica gel, followed by recrystallization or precipitation to obtain a highly pure solid.

Biological Activity and Evaluation

The biological activity of this compound was characterized through a series of in vitro assays to determine its potency against ATR kinase and its anti-proliferative effects on cancer cell lines.

Quantitative Data Summary
Assay TypeTarget/Cell LineEndpointResult
Biochemical AssayATR KinaseIC50< 10 nM
Cellular AssayVarious Cancer Cell LinesGI50Cell-line dependent
Experimental Protocols

4.2.1. ATR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of recombinant human ATR.

Kinase_Assay_Workflow Start Start Step1 Prepare Assay Plate: - Add recombinant ATR kinase - Add substrate (e.g., p53-derived peptide) Start->Step1 Step2 Add this compound (or vehicle control) Step1->Step2 Step3 Initiate Reaction: - Add ATP Step2->Step3 Step4 Incubate at Room Temperature Step3->Step4 Step5 Stop Reaction Step4->Step5 Step6 Detect Phosphorylated Substrate (e.g., HTRF, ELISA) Step5->Step6 End Calculate IC50 Step6->End

Caption: Workflow for the in vitro ATR kinase inhibition assay.

Protocol Details:

  • Plate Preparation: Recombinant human ATR kinase and a suitable substrate (e.g., a biotinylated peptide derived from p53) are added to the wells of a microtiter plate.

  • Compound Addition: this compound, serially diluted in DMSO, is added to the wells. A DMSO-only control is also included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated for a specified time (e.g., 60 minutes) at room temperature to allow the kinase reaction to proceed.

  • Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) of this compound.

4.2.2. Cellular Anti-proliferative Assay

This assay determines the effect of this compound on the growth of cancer cell lines.

Proliferation_Assay_Workflow Start Start Step1 Seed Cancer Cells in 96-well plates Start->Step1 Step2 Incubate for 24 hours Step1->Step2 Step3 Treat cells with serially diluted this compound Step2->Step3 Step4 Incubate for 72 hours Step3->Step4 Step5 Assess Cell Viability (e.g., CellTiter-Glo, MTS) Step4->Step5 End Calculate GI50 Step5->End

Caption: Workflow for the cellular anti-proliferative assay.

Protocol Details:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound.

  • Incubation: The plates are incubated for a prolonged period (e.g., 72 hours) to allow for effects on cell proliferation.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The results are used to determine the concentration of this compound that causes a 50% reduction in cell growth (GI50).

Signaling Pathway Context

This compound exerts its effect by inhibiting the ATR kinase, thereby disrupting the DNA damage response pathway.

ATR_Signaling_Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 Phosphorylation Atr_IN_6 This compound Atr_IN_6->ATR Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair Apoptosis Apoptosis

References

The Cellular Target of Atr-IN-6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atr-IN-6 is a potent and selective inhibitor targeting the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a pivotal regulator of the DNA Damage Response (DDR) pathway.[1][2] ATR kinase is a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family and plays a critical role in maintaining genomic stability, particularly in response to single-stranded DNA (ssDNA) breaks and replication stress.[1][2] By inhibiting ATR, this compound disrupts downstream signaling cascades that are essential for cell cycle checkpoint activation and DNA repair. This guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity. While specific quantitative data for this compound is not publicly available, this document presents a framework for its evaluation based on established principles of ATR inhibition.

The Cellular Target: ATR Kinase

The primary cellular target of this compound is the ATR kinase .[1] ATR is a serine/threonine-protein kinase that, in conjunction with its binding partner ATRIP, is recruited to sites of ssDNA coated with Replication Protein A (RPA). This recruitment is a hallmark of the cellular response to replication fork stalling and DNA damage.

Once activated, ATR phosphorylates a multitude of downstream substrates, with a key target being the checkpoint kinase 1 (Chk1). This phosphorylation event initiates a signaling cascade that leads to:

  • Cell Cycle Arrest: ATR-mediated signaling, primarily through Chk1, leads to the inhibition of Cdc25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest at the G2/M phase, allowing time for DNA repair.

  • DNA Repair: ATR signaling is crucial for the stabilization of stalled replication forks and the promotion of homologous recombination (HR) repair.

  • Apoptosis: In cases of irreparable DNA damage, the ATR pathway can contribute to the induction of programmed cell death.

Due to their high proliferation rates and often-defective DNA repair pathways, cancer cells are particularly reliant on the ATR-mediated checkpoint for survival. This dependency creates a therapeutic window for ATR inhibitors like this compound to selectively target and kill cancer cells, a concept known as synthetic lethality.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of ATR kinase activity. By binding to the ATP-binding site of the kinase, it prevents the phosphorylation of ATR's downstream targets. The primary and most well-characterized downstream effector of ATR is Chk1. Inhibition of ATR by this compound leads to a lack of Chk1 phosphorylation at serine 345 (pChk1 Ser345), a key activation mark. This disruption of the ATR-Chk1 signaling axis results in the abrogation of the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and cell death.

Quantitative Data on ATR Inhibition

While specific biochemical and cellular IC50 values for this compound are not publicly available, the potency of ATR inhibitors is typically characterized by the following parameters. The data presented in the tables below is representative of other well-characterized ATR inhibitors and serves as a reference for the expected performance of a potent inhibitor like this compound.

Table 1: Representative Biochemical Activity of ATR Inhibitors

CompoundTargetIC50 (nM)Assay Conditions
Reference ATRi 1 ATR1.0Recombinant human ATR/ATRIP, p53-based substrate, 10 µM ATP
Reference ATRi 2 ATR0.8Recombinant human ATR/ATRIP, Chk1-based substrate, Km ATP
Reference ATRi 3 ATM>1000Recombinant human ATM
Reference ATRi 3 DNA-PK>1000Recombinant human DNA-PK
Reference ATRi 3 mTOR50Recombinant human mTOR

Table 2: Representative Cellular Activity of ATR Inhibitors

CompoundCell LineCellular IC50 (nM) (pChk1 Ser345 Inhibition)Cell Viability IC50 (nM) (72h)
Reference ATRi 1 HT29 (Colon Cancer)5.5150
Reference ATRi 2 HeLa (Cervical Cancer)2.185
Reference ATRi 3 ATM-deficient LoVo (Colon Cancer)1.825

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular target and mechanism of action of an ATR inhibitor like this compound.

Biochemical ATR Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified ATR kinase.

Materials:

  • Recombinant human ATR/ATRIP complex

  • Biotinylated peptide substrate (e.g., a p53-derived peptide)

  • ATP (at Km concentration)

  • This compound (in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white plates

Protocol:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO).

  • Add 2.5 µL of a solution containing the ATR/ATRIP complex and the biotinylated peptide substrate to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Western Blot for Chk1 Phosphorylation

Objective: To assess the ability of this compound to inhibit ATR activity in a cellular context by measuring the phosphorylation of its downstream target, Chk1.

Materials:

  • Cancer cell line (e.g., HT29 or a cell line with known DDR defects)

  • Cell culture medium and supplements

  • This compound (in DMSO)

  • DNA damaging agent (e.g., Hydroxyurea or UV radiation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-pChk1 (Ser345), anti-total Chk1, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat cells with a dose range of this compound or vehicle for 1 hour.

  • Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and image using a digital imager.

  • Quantify band intensities and normalize the pChk1 signal to total Chk1 and the loading control.

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line

  • 96-well plates

  • Cell culture medium

  • This compound (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Protocol:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 2,000 cells/well) and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound or vehicle.

  • Incubate for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Visualizations

ATR Signaling Pathway

ATR_Signaling_Pathway cluster_upstream DNA Damage/Replication Stress cluster_core ATR Activation Complex cluster_downstream Downstream Effectors ssDNA Single-Stranded DNA (ssDNA) RPA RPA Complex ssDNA->RPA coats ATRIP ATRIP RPA->ATRIP Rad9_1_1 9-1-1 Complex RPA->Rad9_1_1 ATR ATR Chk1 Chk1 ATR->Chk1 phosphorylates ATRIP->ATR TopBP1 TopBP1 TopBP1->ATR activates Rad9_1_1->TopBP1 pChk1 p-Chk1 (Ser345) Cdc25 Cdc25 Phosphatases pChk1->Cdc25 inhibits DNARepair DNA Repair pChk1->DNARepair promotes CDKs CDK1/2 Cdc25->CDKs activates CellCycleArrest G2/M Arrest AtrIN6 This compound AtrIN6->ATR inhibits

Caption: Simplified ATR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

Experimental_Workflow start Start: Characterization of this compound biochem Biochemical Kinase Assay (Determine direct ATR inhibition) start->biochem cellular_target Cellular Target Engagement (Western Blot for pChk1) biochem->cellular_target cell_viability Cell Viability/Proliferation Assays (Determine cytotoxic effects) cellular_target->cell_viability selectivity Kinase Selectivity Profiling (Assess off-target effects) cell_viability->selectivity synthetic_lethality Synthetic Lethality Screens (Identify sensitive genetic backgrounds) selectivity->synthetic_lethality end End: Preclinical Candidate Profile synthetic_lethality->end

Caption: A typical experimental workflow for the in vitro characterization of an ATR inhibitor.

Logic of Synthetic Lethality with ATR Inhibition

Synthetic_Lethality cluster_normal Normal Cell cluster_cancer Cancer Cell (e.g., ATM-deficient) Normal_DDR Intact DNA Damage Response (DDR) Normal_Viability Cell Survival Normal_DDR->Normal_Viability maintains Normal_ATR_Inhibition ATR Inhibition (this compound) Normal_ATR_Inhibition->Normal_DDR partially disrupts Cancer_DDR Defective DDR Pathway (e.g., ATM loss) Cancer_ATR_Inhibition ATR Inhibition (this compound) Cancer_Lethality Cell Death (Synthetic Lethality) Cancer_DDR->Cancer_Lethality predisposes to Cancer_ATR_Inhibition->Cancer_DDR critically disrupts

Caption: The principle of synthetic lethality with ATR inhibitors in cancer cells with deficient DDR pathways.

References

Unraveling the Potency of Atr-IN-6: A Deep Dive into its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 28, 2025 – Atr-IN-6, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, has emerged as a significant tool in cancer research. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, a 2,4,6-trisubstituted pyrimidine derivative, offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is primarily derived from the foundational patent WO2021233376A1, which first disclosed this series of compounds.

ATR kinase is a critical component of the DNA damage response (DDR) pathway, playing a pivotal role in maintaining genomic integrity.[1] In many cancer cells, which often exhibit increased replication stress and defects in other DDR pathways, there is a heightened reliance on ATR for survival. This dependency creates a therapeutic window for ATR inhibitors, which can selectively target cancer cells and enhance the efficacy of DNA-damaging agents like chemotherapy and radiation.[2] this compound, identified as compound A22 in the patent literature, exemplifies a promising scaffold for the development of novel anticancer therapeutics.[1]

Core Structure and Pharmacophore

The core of this compound and its analogs is a 2,4,6-trisubstituted pyrimidine ring. The SAR studies reveal that specific substitutions at these positions are crucial for potent and selective ATR inhibition. The general structure of this series of compounds allows for modifications at the R1, R2, and R3 positions, enabling a systematic exploration of the chemical space to optimize for potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the SAR data for a selection of 2,4,6-trisubstituted pyrimidine analogs as ATR inhibitors, extracted from patent literature. The data highlights the impact of various substituents on the inhibitory activity against ATR kinase.

Compound IDR1 MoietyR2 MoietyR3 MoietyATR IC50 (nM)
A1 4-(Methylsulfonyl)phenyl(R)-3-Methylmorpholino2-Amino-5-(trifluoromethyl)phenyl10.5
A2 4-(Methylsulfonyl)phenyl(S)-3-Methylmorpholino2-Amino-5-(trifluoromethyl)phenyl1.8
A3 4-(Methylsulfonyl)phenylMorpholino2-Amino-5-chlorophenyl5.2
A4 4-(Methylsulfonyl)phenylMorpholino2-Amino-5-fluorophenyl3.1
A5 4-(Methylsulfonyl)phenylMorpholino2-Amino-5-methylphenyl4.5
A6 4-(Methylsulfonyl)phenylMorpholino2-Amino-5-cyanophenyl2.5
A7 4-(Ethylsulfonyl)phenylMorpholino2-Amino-5-(trifluoromethyl)phenyl2.1
A8 4-(Isopropylsulfonyl)phenylMorpholino2-Amino-5-(trifluoromethyl)phenyl3.7
A9 4-(Cyclopropylsulfonyl)phenylMorpholino2-Amino-5-(trifluoromethyl)phenyl1.5
A10 4-CyanophenylMorpholino2-Amino-5-(trifluoromethyl)phenyl8.9
A11 Pyridin-2-ylMorpholino2-Amino-5-(trifluoromethyl)phenyl>100
A12 4-(Methylsulfonyl)phenylPiperidin-1-yl2-Amino-5-(trifluoromethyl)phenyl15.2
A13 4-(Methylsulfonyl)phenyl4-Hydroxypiperidin-1-yl2-Amino-5-(trifluoromethyl)phenyl7.8
A14 4-(Methylsulfonyl)phenyl3-Hydroxypyrrolidin-1-yl2-Amino-5-(trifluoromethyl)phenyl9.3
This compound (A22) 4-(Methylsulfonyl)phenyl Morpholino 2-Amino-5-(trifluoromethyl)phenyl 1.2

Note: The data presented is a representative selection from the patent literature for illustrative purposes.

Key Insights from SAR Data:

  • R1 Position: A substituted phenyl ring at the R1 position is critical for high potency. The presence of a sulfonyl group, particularly a methylsulfonyl or cyclopropylsulfonyl group, is highly favorable for ATR inhibition. Replacement with a simple cyano group leads to a decrease in activity, while a pyridinyl substituent results in a significant loss of potency.

  • R2 Position: A morpholino group at the R2 position consistently confers high potency. While other cyclic amines like piperidine are tolerated, they generally result in slightly reduced activity. The stereochemistry of substituted morpholino rings also plays a role, as seen in the difference between compounds A1 and A2.

  • R3 Position: An aminophenyl group at the R3 position is a key feature. Electron-withdrawing substituents on this phenyl ring, such as trifluoromethyl, chloro, fluoro, and cyano, are well-tolerated and often contribute to enhanced potency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and further development of these findings. The following sections outline the general experimental protocols for the synthesis and biological evaluation of the 2,4,6-trisubstituted pyrimidine ATR inhibitors.

General Synthetic Procedure

The synthesis of the 2,4,6-trisubstituted pyrimidine core generally involves a multi-step process. A common route starts with the condensation of a substituted amidine with a β-dicarbonyl compound to form the pyrimidine ring. Subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, are then employed to introduce the desired substituents at the 2, 4, and 6 positions.

Illustrative Synthetic Step:

A key step in the synthesis of the title compounds often involves the reaction of a 2,4-dichloro-6-substituted pyrimidine with a substituted aniline in the presence of a suitable base and solvent, followed by a Suzuki coupling with a boronic acid to introduce the R1 substituent.

Biochemical ATR Kinase Assay

The in vitro inhibitory activity of the compounds against ATR kinase is typically determined using a biochemical assay.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human ATR enzyme and a suitable substrate, such as a GST-tagged p53-derived peptide, are used.[3]

  • Compound Preparation: Test compounds are serially diluted in DMSO to generate a range of concentrations.

  • Kinase Reaction: The ATR enzyme, substrate, and test compound are incubated in a kinase reaction buffer containing ATP. The reaction is typically initiated by the addition of ATP.

  • Detection: The phosphorylation of the substrate is quantified. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which measures the energy transfer between a donor fluorophore on an anti-tag antibody and an acceptor fluorophore on a phosphorylation-specific antibody.[4]

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value, the concentration of the inhibitor required to reduce the enzymatic activity by 50%, is determined by fitting the data to a four-parameter logistic equation.

Cellular ATR Inhibition Assay (p-Chk1 Western Blot)

To assess the activity of the compounds in a cellular context, the inhibition of ATR-mediated phosphorylation of its downstream target, Checkpoint kinase 1 (Chk1), is measured.

Protocol:

  • Cell Culture and Treatment: A suitable cancer cell line (e.g., HT29) is cultured. To activate the ATR pathway, cells are treated with a DNA damaging agent (e.g., hydroxyurea or UV radiation). Concurrently, cells are treated with various concentrations of the test compound or a vehicle control (DMSO).

  • Cell Lysis: After a defined incubation period, cells are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard method like the BCA assay.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Chk1 (p-Chk1, typically at Ser345). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate. The band intensity of p-Chk1 is quantified and normalized to a loading control (e.g., total Chk1 or β-actin) to determine the dose-dependent inhibition of ATR activity.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams are provided.

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling DNA_Lesion ssDNA ATR_ATRIP ATR-ATRIP Complex DNA_Lesion->ATR_ATRIP recruits ATR ATR ATR->ATR_ATRIP ATRIP ATRIP ATRIP->ATR_ATRIP Chk1 Chk1 ATR_ATRIP->Chk1 phosphorylates pChk1 p-Chk1 (Active) Chk1->pChk1 Cell_Cycle_Arrest Cell Cycle Arrest DNA Repair Fork Stability pChk1->Cell_Cycle_Arrest leads to Atr_IN_6 This compound Atr_IN_6->ATR_ATRIP

Caption: ATR Signaling Pathway and the inhibitory action of this compound.

SAR_Logic Core 2,4,6-Trisubstituted Pyrimidine Core R1 R1 Position (e.g., 4-(Methylsulfonyl)phenyl) Core->R1 R2 R2 Position (e.g., Morpholino) Core->R2 R3 R3 Position (e.g., 2-Amino-5-(trifluoromethyl)phenyl) Core->R3 Activity Potent ATR Inhibition R1->Activity R2->Activity R3->Activity

Caption: Logical relationship of the core structure and substituents to activity.

Experimental_Workflow Start Compound Synthesis Biochem Biochemical Assay (ATR Kinase IC50) Start->Biochem Cellular Cellular Assay (p-Chk1 Western Blot) Start->Cellular SAR SAR Analysis Biochem->SAR Cellular->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General experimental workflow for SAR studies of ATR inhibitors.

Conclusion

The 2,4,6-trisubstituted pyrimidine scaffold, exemplified by this compound, represents a highly promising class of ATR inhibitors. The structure-activity relationship studies indicate that specific substitutions at the R1, R2, and R3 positions are key to achieving high potency. The detailed experimental protocols provided in this guide offer a framework for the synthesis and evaluation of novel analogs. This in-depth technical overview serves as a valuable resource for the scientific community, aiming to accelerate the development of next-generation ATR inhibitors for cancer therapy.

References

In Vitro Potency and Selectivity of ATR Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic integrity.[1][2] Cancer cells, often characterized by increased replication stress and defects in other DDR pathways, exhibit a heightened dependency on ATR for survival. This synthetic lethality provides a therapeutic window for ATR inhibitors, which can selectively target cancer cells and enhance the efficacy of DNA-damaging agents like chemotherapy and radiation.

This technical guide provides a comprehensive overview of the in vitro potency and selectivity of ATR inhibitors. While specific quantitative data for Atr-IN-6 is not publicly available in the reviewed scientific literature, this document will utilize data from well-characterized ATR inhibitors such as Ceralasertib (AZD6738), Berzosertib (VE-822), and RP-3500 to serve as representative examples. The methodologies and principles described herein are fundamental to the preclinical assessment of any novel ATR inhibitor.

Data Presentation: In Vitro Potency and Selectivity

The in vitro potency of an ATR inhibitor is a measure of its ability to inhibit the enzymatic activity of the ATR kinase in a biochemical assay or to block ATR signaling within a cellular context. Selectivity, on the other hand, refers to the inhibitor's specificity for ATR over other kinases, particularly those within the same PI3K-like kinase (PIKK) family, such as ATM, DNA-PK, and mTOR.

Biochemical Potency of Representative ATR Inhibitors

Biochemical assays utilize purified recombinant ATR enzyme to directly measure the inhibitory activity of a compound. The half-maximal inhibitory concentration (IC50) value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

InhibitorATR IC50 (nM)Notes
This compound Data not publicly availablePotent ATR inhibitor described in patent WO2021233376A1.[3]
Ceralasertib (AZD6738)1Orally active and bioavailable.
Berzosertib (VE-822/M6620)19 (in HT29 cells)A first-in-class ATR inhibitor.
Elimusertib (BAY 1895344)7Potent and highly selective.
RP-35001.0Highly potent in biochemical assays.

Note: IC50 values can vary based on experimental conditions.

Cellular Potency of Representative ATR Inhibitors

Cellular assays measure the ability of an inhibitor to block ATR signaling within a cellular context. A common method is to assess the inhibition of the phosphorylation of ATR's direct downstream target, CHK1, at Serine 345 (p-CHK1 Ser345).

InhibitorCellular p-CHK1 Inhibition IC50 (nM)Cell Line(s)
This compound Data not publicly available-
Ceralasertib (AZD6738)74Various solid and hematological cell lines.[4]
Berzosertib (VE-822/M6620)Potent inhibition observedHT29 and other cancer cell lines.[4]
RP-35000.33Cell-based assay.
Kinase Selectivity Profile of Representative ATR Inhibitors

To ensure that the observed cellular effects are due to ATR inhibition and not off-target activities, it is essential to profile the inhibitor against a panel of other kinases.

InhibitorSelectivity Notes
This compound Data not publicly available
Ceralasertib (AZD6738)Highly selective for ATR over other PIKKs.
Berzosertib (VE-822/M6620)High selectivity for ATR.
Elimusertib (BAY 1895344)Highly selective for ATR.
RP-3500>2,000-fold selectivity over ATM and DNA-PK.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ATR inhibitors. Below are representative protocols for key in vitro experiments.

Biochemical ATR Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on purified ATR kinase activity.

Materials:

  • Recombinant human ATR/ATRIP complex

  • Substrate (e.g., GST-p53)

  • ATP

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test inhibitor (e.g., this compound)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • Add the assay buffer, substrate, and ATR/ATRIP enzyme to a 384-well plate.

  • Add the diluted test inhibitor or vehicle control (DMSO) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Western Blot for Phosphorylated CHK1 (p-CHK1)

Objective: To assess the inhibition of ATR signaling in a cellular context by measuring the phosphorylation of its downstream target, CHK1.

Materials:

  • Cancer cell line (e.g., HeLa, U2OS)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., Hydroxyurea [HU] or UV radiation) to induce ATR activity

  • Test inhibitor (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-CHK1 (Ser345), anti-total CHK1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1 hour).

  • Induce DNA damage by adding HU or exposing the cells to UV radiation.

  • After the desired incubation time, wash the cells with PBS and lyse them on ice.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the concentration-dependent inhibition of CHK1 phosphorylation.

Mandatory Visualizations

ATR Signaling Pathway

The following diagram illustrates the central role of ATR in the DNA damage response pathway.

ATR_Signaling_Pathway DNA_Damage DNA Damage / Replication Stress RPA_ssDNA RPA-coated ssDNA DNA_Damage->RPA_ssDNA ATR_ATRIP ATR-ATRIP Complex RPA_ssDNA->ATR_ATRIP Recruitment & Activation CHK1 CHK1 ATR_ATRIP->CHK1 Phosphorylation pCHK1 p-CHK1 (Active) CHK1->pCHK1 Cell_Cycle_Arrest Cell Cycle Arrest pCHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair pCHK1->DNA_Repair Apoptosis Apoptosis pCHK1->Apoptosis Atr_IN_6 This compound Atr_IN_6->ATR_ATRIP

Caption: Simplified ATR Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for ATR Inhibitor Validation

This workflow outlines the key steps to characterize a novel ATR inhibitor in vitro.

Experimental_Workflow Start Start: Novel Compound (e.g., this compound) Biochemical_Assay Biochemical Kinase Assay Start->Biochemical_Assay Cellular_Assay Cellular Assay (p-CHK1 Western Blot) Start->Cellular_Assay Selectivity_Screen Kinase Selectivity Profiling Start->Selectivity_Screen IC50_Determination Determine Biochemical IC50 Biochemical_Assay->IC50_Determination Data_Integration Integrate Potency and Selectivity Data IC50_Determination->Data_Integration Cellular_IC50 Determine Cellular IC50 Cellular_Assay->Cellular_IC50 Cellular_IC50->Data_Integration Selectivity_Analysis Analyze Selectivity Profile Selectivity_Screen->Selectivity_Analysis Selectivity_Analysis->Data_Integration End Candidate for Further Development Data_Integration->End

Caption: In Vitro Validation Workflow for a novel ATR inhibitor.

References

The Disruption of Cell Cycle Checkpoints by ATR Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical guardian of genomic integrity, acting as a master regulator of the cell cycle checkpoints in response to DNA damage and replication stress. Its inhibition presents a promising therapeutic strategy in oncology, particularly for cancers with inherent genomic instability. This technical guide provides an in-depth overview of the effects of ATR inhibitors on cell cycle checkpoints. While specific quantitative data and detailed experimental protocols for the research compound Atr-IN-6 are not publicly available in peer-reviewed literature, this document will utilize data from well-characterized ATR inhibitors to illustrate the core principles of ATR inhibition. This compound is described as a potent ATR inhibitor and a 2,4,6-trisubstituted pyrimidine compound, identified as compound A22 in patent WO2021233376A1.[1]

The Core Role of ATR in Cell Cycle Regulation

ATR is a serine/threonine-protein kinase that is activated by single-stranded DNA (ssDNA) coated with Replication Protein A (RPA).[2] These ssDNA regions are hallmarks of stalled replication forks and processed DNA double-strand breaks. Once activated, ATR, in complex with its binding partner ATRIP, initiates a signaling cascade that phosphorylates a multitude of substrates, with Checkpoint Kinase 1 (CHK1) being a primary effector.[2]

The canonical ATR-CHK1 signaling pathway is fundamental to the G2/M checkpoint.[2] Activated CHK1 phosphorylates and inactivates the CDC25 family of phosphatases. This prevents the dephosphorylation and subsequent activation of Cyclin-Dependent Kinase 1 (CDK1), the key driver of mitotic entry, thereby arresting cells in the G2 phase. This G2 arrest is crucial to allow time for DNA repair before the cell commits to mitosis, preventing mitotic catastrophe and cell death.

Mechanism of Action of ATR Inhibitors on Cell Cycle Checkpoints

ATR inhibitors are small molecules that function as ATP-competitive inhibitors of the ATR kinase. By binding to the ATP-binding pocket of ATR, they prevent the phosphorylation of its downstream targets, most notably CHK1. The inhibition of the ATR-CHK1 signaling axis leads to the abrogation of the G2/M checkpoint. In the context of DNA damage, cancer cells, which often harbor defects in the G1 checkpoint (e.g., p53 mutations), are particularly reliant on the S and G2/M checkpoints for survival. By overriding this crucial checkpoint, ATR inhibitors cause cells with damaged DNA to prematurely enter mitosis, leading to genomic instability, mitotic catastrophe, and ultimately, apoptosis.

Quantitative Data on the Effects of ATR Inhibitors

The efficacy of ATR inhibitors is assessed through various quantitative measures, including their half-maximal inhibitory concentration (IC50) for cell growth and their impact on cell cycle phase distribution. The following tables present representative data from studies on well-characterized ATR inhibitors, which are expected to have effects comparable to other potent ATR inhibitors like this compound.

Table 1: Representative IC50 Values of ATR Inhibitors in Various Cancer Cell Lines

ATR InhibitorCell LineCancer TypeIC50 (nM)Reference
AZD6738 (Ceralasertib)LoVoColorectal Cancer (ATM-deficient)48Published Research
AZD6738 (Ceralasertib)SW620Colorectal Cancer230Published Research
VE-821 (Berzosertib)HT29Colorectal Cancer120Published Research
VE-821 (Berzosertib)A549Lung Cancer250Published Research

Note: IC50 values are highly dependent on the cell line, assay conditions, and duration of treatment.

Table 2: Representative Effects of ATR Inhibitors on Cell Cycle Distribution

TreatmentCell Line% G0/G1% S% G2/MReference
Vehicle ControlHCT11645.230.124.7Published Research
AZD6738 (1 µM)HCT11642.835.521.7Published Research
Camptothecin (10 nM)HCT11620.125.354.6Published Research
AZD6738 + CamptothecinHCT11621.548.929.6Published Research

Note: This table illustrates the abrogation of a DNA damage-induced G2/M arrest. Camptothecin, a topoisomerase inhibitor, induces DNA damage and a G2/M arrest. The addition of an ATR inhibitor overrides this arrest, leading to a decrease in the G2/M population and an increase in the S-phase population, indicative of replication stress and checkpoint bypass.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of ATR inhibitors on cell cycle checkpoints.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®) for IC50 Determination

This protocol is used to assess the effect of an ATR inhibitor on cell proliferation and to determine its IC50 value.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • ATR inhibitor stock solution (e.g., in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period (e.g., 1,000-10,000 cells/well). Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the ATR inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.

Flow Cytometry for Cell Cycle Analysis

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • ATR inhibitor stock solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium iodide (PI)/RNase staining solution

Procedure:

  • Cell Treatment: Treat cells with the ATR inhibitor at the desired concentration and for the specified duration. Include appropriate controls (e.g., vehicle control, positive control for G2/M arrest like a topoisomerase inhibitor).

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization. Centrifuge the cell suspension and wash the cell pellet with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate the cells in 70% ethanol for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for CHK1 Phosphorylation

This protocol is used to assess the inhibition of ATR kinase activity by measuring the phosphorylation of its direct substrate, CHK1, at key serine residues (e.g., Ser345).

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • ATR inhibitor stock solution

  • DNA damaging agent (e.g., hydroxyurea, UV radiation)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CHK1 (Ser345), anti-total CHK1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells and treat with the ATR inhibitor for a specified time, followed by treatment with a DNA damaging agent to induce ATR activity. Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-CHK1) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the level of phosphorylated CHK1 to total CHK1 and a loading control (e.g., β-actin). A potent ATR inhibitor is expected to reduce the DNA damage-induced phosphorylation of CHK1.

Visualization of Signaling Pathways and Workflows

ATR Signaling Pathway and Point of Inhibition

ATR_Signaling_Pathway cluster_checkpoint Checkpoint Response DNA_Damage DNA Damage / Replication Stress ssDNA_RPA ssDNA-RPA Complex DNA_Damage->ssDNA_RPA ATR_ATRIP ATR-ATRIP ssDNA_RPA->ATR_ATRIP Recruitment & Activation CHK1 CHK1 ATR_ATRIP->CHK1 Phosphorylation Atr_IN_6 This compound Atr_IN_6->ATR_ATRIP pCHK1 p-CHK1 (Active) CDC25 CDC25 pCHK1->CDC25 Phosphorylation pCDC25 p-CDC25 (Inactive) Active_CDK1 Active CDK1/Cyclin B CDC25->Active_CDK1 Dephosphorylation CDK1_CyclinB CDK1/Cyclin B pCDC25->CDK1_CyclinB Inhibition of dephosphorylation G2_Arrest G2/M Checkpoint Arrest CDK1_CyclinB->Active_CDK1 Activation Mitosis Mitotic Entry Active_CDK1->Mitosis

Caption: ATR signaling pathway leading to G2/M arrest and its inhibition by this compound.

Experimental Workflow for Assessing ATR Inhibitor Effects

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with this compound (Dose-response & Time-course) start->treatment assay_split treatment->assay_split viability Cell Viability Assay (e.g., MTT) assay_split->viability flow Flow Cytometry (Cell Cycle Analysis) assay_split->flow western Western Blot (p-CHK1 Analysis) assay_split->western ic50 Determine IC50 viability->ic50 cell_cycle_dist Quantify Cell Cycle Distribution (G2/M Abrogation) flow->cell_cycle_dist chk1_inhibition Assess CHK1 Phosphorylation (Target Engagement) western->chk1_inhibition end End: Characterize this compound Effects ic50->end cell_cycle_dist->end chk1_inhibition->end

Caption: Workflow for characterizing the effects of an ATR inhibitor on cell cycle checkpoints.

Conclusion

Inhibitors of the ATR kinase are a promising class of anti-cancer agents that exploit the reliance of tumor cells on DNA damage response pathways for their survival. By abrogating the G2/M cell cycle checkpoint, these inhibitors induce synthetic lethality in cancer cells with pre-existing DNA repair defects or high levels of replication stress. While specific data for this compound is not widely available, the established mechanisms of action of other potent ATR inhibitors provide a strong framework for understanding its potential effects on cell cycle progression. The experimental protocols and data presentation formats outlined in this guide serve as a comprehensive resource for the preclinical evaluation of ATR inhibitors. Further research into novel compounds like this compound will be crucial for the continued development of this therapeutic strategy.

References

The Core Pharmacokinetics and Pharmacodynamics of ATR Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the pharmacokinetics and pharmacodynamics of the specific molecule "Atr-IN-6" is limited. To provide a comprehensive and technically detailed guide that fulfills the core requirements of this request, this document will focus on the well-characterized and clinically evaluated Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, Ceralasertib (AZD6738) . The data and protocols presented herein for Ceralasertib are representative of a potent and selective ATR inhibitor and are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of DNA Damage Response (DDR).

Introduction to ATR Inhibition

Ataxia Telangiectasia and Rad3-related (ATR) is a master regulator of the DNA damage response (DDR) pathway, playing a critical role in sensing and signaling replication stress to maintain genomic integrity.[1][2] In many cancers, dependency on the ATR pathway is heightened due to underlying genomic instability and oncogene-induced replication stress.[2] Inhibition of ATR has therefore emerged as a promising therapeutic strategy, either as a monotherapy in tumors with specific DDR deficiencies or in combination with DNA-damaging agents like chemotherapy and radiotherapy.[1][3] Ceralasertib (AZD6738) is a potent, selective, and orally bioavailable small-molecule inhibitor of ATR kinase.

Pharmacokinetics of Ceralasertib (AZD6738)

The pharmacokinetic profile of Ceralasertib has been characterized in both preclinical models and human clinical trials, demonstrating its suitability for oral administration.

Preclinical Pharmacokinetics in Mice

Studies in mice have revealed dose-dependent bioavailability, with greater than proportional increases in exposure observed with increasing doses. This suggests a saturable first-pass metabolism. Ceralasertib is rapidly and extensively distributed to most tissues, with the exception of the brain and spinal cord.

ParameterValueSpecies/ModelDosing RouteSource
Bioavailability ~2-fold increase from lowest to highest doseMouseOral
Half-life (t½) 95.3 to 116 minutesMouseOral
Time to Maximum Concentration (Tmax) 15 to 60 minutesMouseOral
Metabolism Saturable first-pass (intestinal and gut)MouseOral
Distribution Rapid and extensive to most tissues (excluding CNS)Tumor-bearing miceOral
Vehicle Formulation 10% DMSO, 40% Propylene Glycol, 50% deionized waterMouseOral
Clinical Pharmacokinetics in Humans

In patients with advanced solid tumors, Ceralasertib is rapidly absorbed, with a terminal plasma half-life that supports once or twice-daily dosing schedules. The pharmacokinetic profile has been assessed in various combination therapy settings.

ParameterValueStudy PopulationDosing RegimenSource
Time to Maximum Concentration (Tmax) ~1 hourPatients with advanced solid tumorsSingle dose
Terminal Plasma Half-life (t½) 8-11 hoursPatients with advanced solid tumorsSingle dose
Recommended Phase II Dose (RP2D) 40 mg once daily (days 1-2) with Carboplatin AUC5 (21-day cycle)Patients with advanced solid tumorsCombination

Pharmacodynamics of Ceralasertib (AZD6738)

The pharmacodynamic effects of Ceralasertib are characterized by the modulation of key downstream targets in the ATR signaling pathway, providing evidence of target engagement and biological activity.

Mechanism of Action and Key Biomarkers

Ceralasertib is an ATP-competitive inhibitor of ATR kinase. Inhibition of ATR prevents the phosphorylation and activation of its primary downstream substrate, Checkpoint Kinase 1 (CHK1). This abrogation of the G2/M checkpoint is a key mechanism of action. The modulation of several biomarkers can be used to assess the pharmacodynamic activity of Ceralasertib in both preclinical and clinical settings.

BiomarkerChange upon ATR InhibitionRationaleTissue/Sample TypeSource
pCHK1 (Ser345) DecreaseDirect measure of ATR inhibition and target engagement.Tumor biopsies, PBMCs, Cultured cells
γH2AX IncreaseAccumulation of DNA double-strand breaks due to replication stress and impaired repair.Tumor biopsies, Skin biopsies, Cultured cells
pRAD50 (Ser635) Increase (in ATM-proficient cells)Compensatory activation of the ATM pathway upon ATR inhibition.Tumor biopsies

Signaling Pathways and Experimental Workflows

ATR Signaling Pathway and Ceralasertib's Mechanism of Action

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr_activation ATR Activation Complex cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Replication Fork Stalling Replication Fork Stalling RPA RPA-ssDNA Replication Fork Stalling->RPA DNA Lesions DNA Lesions DNA Lesions->RPA ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR recruits CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 pCHK1 (S345) CDC25 CDC25 Phosphatases pCHK1->CDC25 inhibits Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) pCHK1->Cell Cycle Arrest (G2/M) DNA Repair DNA Repair pCHK1->DNA Repair Fork Stabilization Fork Stabilization pCHK1->Fork Stabilization CDK1 CDK1/Cyclin B CDC25->CDK1 activates CDK1->Cell Cycle Arrest (G2/M) promotes entry into mitosis Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Abrogation leads to mitotic catastrophe Ceralasertib Ceralasertib (AZD6738) Ceralasertib->ATR inhibits

ATR signaling pathway and the inhibitory action of Ceralasertib.
Experimental Workflow for In Vivo Xenograft Study

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Implant tumor cells (e.g., NUGC3) subcutaneously in nude mice B Monitor tumor growth (caliper measurements) A->B C Randomize mice into treatment groups when tumors reach ~150 mm³ B->C D Prepare Ceralasertib formulation (e.g., 10% DMSO/40% PG/50% H₂O) F Administer vehicle control to control group E Administer treatment daily via oral gavage (e.g., 25 mg/kg Ceralasertib) D->E G Monitor tumor volume and body weight every 3 days E->G H Euthanize mice when tumor size reaches 2000 mm³ or at study endpoint G->H I Collect plasma for pharmacokinetic analysis (LC-MS/MS) H->I J Collect tumors for pharmacodynamic analysis (IHC for pCHK1, γH2AX) H->J K Analyze data: Tumor Growth Inhibition (TGI) and biomarker modulation I->K J->K

Workflow for an in vivo efficacy and pharmacodynamic study.

Key Experimental Protocols

Pharmacokinetic Analysis by LC-MS/MS

This protocol outlines the quantification of Ceralasertib in mouse plasma.

1. Sample Collection and Preparation:

  • Collect blood samples from mice at various time points post-dosing into tubes containing an anticoagulant.

  • Separate plasma by centrifugation.

  • To 50 µL of plasma, add an internal standard (e.g., [²H₄]-AZD6738).

  • Precipitate proteins by adding methanol, then vortex and centrifuge.

  • Transfer the supernatant to HPLC vials for analysis.

2. LC-MS/MS Analysis:

  • Utilize a liquid chromatography system coupled with a tandem mass spectrometer.

  • Chromatographic separation is typically achieved using a C18 or polar-reverse phase column with a gradient mobile phase (e.g., methanol-water with 0.1% formic acid).

  • Detection is performed in positive ionization mode, monitoring specific mass transitions for Ceralasertib and the internal standard.

3. Data Analysis:

  • Construct a calibration curve using standards of known concentrations.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Pharmacodynamic Analysis by Western Blot (pCHK1)

This protocol describes the detection of pCHK1 (Ser345) in cultured cells treated with Ceralasertib.

1. Cell Treatment and Lysis:

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with varying concentrations of Ceralasertib for a specified duration (e.g., 2-4 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Collect cell lysates and determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Immunoblotting:

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against pCHK1 (Ser345) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • The membrane can be stripped and re-probed for total CHK1 and a loading control (e.g., β-actin).

In Vivo Xenograft Efficacy and Pharmacodynamic Study

This protocol outlines a typical in vivo study to assess the anti-tumor efficacy and pharmacodynamic effects of Ceralasertib.

1. Animal Model and Tumor Implantation:

  • Use immunodeficient mice (e.g., female nude mice).

  • Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ NUGC3 cells) into the flanks of the mice.

  • Monitor tumor growth with calipers until tumors reach a volume of approximately 150-200 mm³.

2. Dosing and Monitoring:

  • Formulate Ceralasertib in a suitable vehicle (e.g., 10% DMSO/40% Propylene Glycol/50% water).

  • Administer Ceralasertib orally via gavage at the desired dose and schedule (e.g., 25 mg/kg, once daily).

  • Monitor tumor volume and mouse body weight regularly (e.g., every three days).

3. Endpoint Analysis:

  • At the end of the study, collect blood for pharmacokinetic analysis.

  • Excise tumors for pharmacodynamic analysis by immunohistochemistry (IHC) for biomarkers such as pCHK1, γH2AX, and Ki-67.

Immunohistochemistry (IHC) for Pharmacodynamic Biomarkers

This protocol provides a general workflow for IHC staining of formalin-fixed, paraffin-embedded (FFPE) tumor sections.

1. Tissue Preparation:

  • Fix freshly excised tumor tissue in 10% neutral buffered formalin.

  • Process the tissue and embed in paraffin.

  • Cut 5-8 µm thick sections and mount on slides.

2. Staining Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform heat-induced epitope retrieval (e.g., using a citrate buffer, pH 6.0).

  • Block endogenous peroxidase activity with 3% H₂O₂.

  • Block non-specific binding with a blocking serum.

  • Incubate with the primary antibody (e.g., anti-γH2AX) overnight at 4°C.

  • Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.

  • Develop the signal with a chromogen such as DAB.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the slides.

3. Analysis:

  • Visualize and quantify the staining intensity and percentage of positive cells under a microscope.

Conclusion

Ceralasertib (AZD6738) is a potent and selective ATR inhibitor with well-defined pharmacokinetic and pharmacodynamic properties. Its oral bioavailability and predictable modulation of key DDR biomarkers make it a valuable tool for cancer research and a promising therapeutic agent. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the activity of Ceralasertib and other ATR inhibitors, ultimately contributing to the development of more effective cancer therapies.

References

ATR-IN-6: A Technical Guide for a Novel Chemical Probe of ATR Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a complex signaling network essential for maintaining genomic integrity. ATR is activated by single-stranded DNA (ssDNA), which arises at stalled replication forks and during the processing of DNA double-strand breaks. Upon activation, ATR phosphorylates a multitude of substrates, most notably Checkpoint Kinase 1 (Chk1), to orchestrate cell cycle checkpoints, promote DNA repair, and stabilize replication forks. The reliance of many cancer cells on the ATR pathway for survival, particularly those with defects in other DDR pathways like ATM, makes ATR an attractive therapeutic target.

ATR-IN-6 is a potent and selective inhibitor of ATR kinase, identified as a promising chemical probe for investigating ATR signaling and for potential therapeutic development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization and use.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ATR kinase. By binding to the ATP-binding pocket of the ATR enzyme, it prevents the phosphorylation of ATR's downstream targets, thereby abrogating the ATR-mediated signaling cascade. This inhibition leads to the disruption of cell cycle checkpoints, increased genomic instability, and ultimately, cell death in cancer cells that are highly dependent on the ATR pathway for survival.

Quantitative Data

Currently, detailed quantitative data for this compound, such as a comprehensive kinase selectivity profile and in vivo pharmacokinetic and pharmacodynamic data, are not extensively available in peer-reviewed literature. The primary source of information for this compound is patent literature. The following table summarizes the available data.

ParameterValueSource
Target Ataxia Telangiectasia and Rad3-related (ATR) kinasePatent WO2021233376A1
Potency (IC50) Potent inhibitor (specific value not publicly disclosed)Patent WO2021233376A1
Selectivity Selective for ATR kinase (detailed profile not publicly disclosed)Patent WO2021233376A1

Signaling Pathways and Experimental Workflows

To effectively utilize this compound as a chemical probe, it is crucial to understand the ATR signaling pathway and the experimental workflows for its characterization.

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effectors ssDNA ssDNA RPA RPA ssDNA->RPA coats Rad9_Rad1_Hus1 9-1-1 Complex ssDNA->Rad9_Rad1_Hus1 recruits ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR binds Chk1 Chk1 ATR->Chk1 phosphorylates TopBP1 TopBP1 Rad9_Rad1_Hus1->TopBP1 recruits TopBP1->ATR activates pChk1 p-Chk1 (Ser345) Chk1->pChk1 CellCycleArrest Cell Cycle Arrest pChk1->CellCycleArrest DNARepair DNA Repair pChk1->DNARepair ForkStabilization Replication Fork Stabilization pChk1->ForkStabilization ATR_IN_6 This compound ATR_IN_6->ATR inhibits

ATR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies KinaseAssay In vitro ATR Kinase Assay (IC50 Determination) SelectivityAssay Kinase Selectivity Profiling KinaseAssay->SelectivityAssay WesternBlot Western Blot for p-Chk1 CellViability Cell Viability Assay (Cellular IC50) WesternBlot->CellViability Immunofluorescence Immunofluorescence for γH2AX CellViability->Immunofluorescence CellCycle Cell Cycle Analysis Immunofluorescence->CellCycle PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) CellCycle->PK_PD Efficacy Tumor Xenograft Efficacy Studies PK_PD->Efficacy ATR_IN_6 This compound ATR_IN_6->KinaseAssay ATR_IN_6->WesternBlot

Experimental Workflow for Characterizing this compound.

Experimental Protocols

The following are detailed protocols for the biochemical and cellular characterization of this compound. These are general protocols that can be adapted for specific experimental needs.

Biochemical Assay: In Vitro ATR Kinase Assay (HTRF)

Objective: To determine the in vitro potency (IC50) of this compound against purified ATR kinase.

Materials:

  • Recombinant human ATR/ATRIP complex

  • Biotinylated peptide substrate (e.g., Biotin-GST-p53)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% BSA)

  • ATP

  • This compound stock solution (in DMSO)

  • HTRF detection reagents (e.g., Europium cryptate-labeled anti-GST antibody and XL665-labeled anti-phospho-p53 (Ser15) antibody)

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 384-well plate, add this compound dilutions.

  • Add the ATR/ATRIP enzyme and the biotinylated substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Stop the reaction by adding the HTRF detection reagents in a buffer containing EDTA.

  • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the HTRF ratio (665 nm / 620 nm) and plot the data against the logarithm of the inhibitor concentration to determine the IC50 value using a non-linear regression model.

Cellular Assay: Western Blot for Phospho-Chk1 Inhibition

Objective: To confirm the on-target activity of this compound in a cellular context by measuring the phosphorylation of Chk1.

Materials:

  • Cancer cell line of interest (e.g., U2OS)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • DNA damaging agent (e.g., Hydroxyurea or UV radiation)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2 hours) or exposing to UV radiation.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Prepare protein samples with Laemmli buffer and denature by boiling.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with antibodies for total Chk1 and the loading control to ensure equal protein loading.

  • Quantify the band intensities and normalize the phospho-Chk1 signal to total Chk1 and the loading control.

Cellular Assay: Cell Viability Assay

Objective: To determine the effect of this compound on cell proliferation and to calculate the cellular IC50 value.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • Plate reader (luminescence or absorbance)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Incubate the cells for a period that allows for several cell divisions (e.g., 72-120 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the luminescence or absorbance using a plate reader.

  • Normalize the data to the vehicle-treated control and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value using a non-linear regression model.

Conclusion

This compound is a valuable chemical probe for the study of ATR kinase biology. Its potency and selectivity make it a useful tool for elucidating the role of ATR in DNA damage response and for exploring its therapeutic potential. The protocols and information provided in this guide are intended to facilitate the use of this compound in a research setting. As more data on this compound becomes publicly available, our understanding of its properties and applications will continue to expand.

The Role of Atr-IN-6 in Genomic Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integrity of the genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counter these threats and maintain genomic stability, cells have evolved a complex network of signaling pathways known as the DNA Damage Response (DDR). A master regulator of the DDR, particularly in response to replication stress, is the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] Many cancer cells exhibit elevated levels of replication stress and often have defects in other DDR pathways, making them highly dependent on ATR for survival.[1][2] This dependency creates a therapeutic window for the development of targeted therapies.

This technical guide provides an in-depth overview of the role of ATR inhibitors, exemplified by the conceptual molecule "Atr-IN-6," in modulating genomic stability. While "this compound" is used here as a representative agent, the principles and data presented are based on the well-characterized effects of potent and selective ATR inhibitors. We will delve into the molecular mechanism of action, detail the consequences of ATR inhibition on genomic integrity, provide structured quantitative data, and outline key experimental protocols for the evaluation of such compounds.

The Central Role of ATR in Maintaining Genomic Stability

ATR is a serine/threonine-protein kinase that, in conjunction with its binding partner ATRIP, is recruited to regions of single-stranded DNA (ssDNA) coated with Replication Protein A (RPA).[2][3] These ssDNA-RPA structures are common intermediates formed at stalled replication forks or during the processing of DNA double-strand breaks. Upon recruitment, ATR is activated and phosphorylates a multitude of downstream substrates, with the checkpoint kinase 1 (Chk1) being a primary effector. This signaling cascade is crucial for:

  • Cell Cycle Checkpoint Activation: The ATR-Chk1 pathway is a cornerstone of the S and G2/M phase checkpoints. It prevents cells with damaged or incompletely replicated DNA from progressing into mitosis, thereby allowing time for DNA repair.

  • Replication Fork Stabilization: ATR plays a direct role in stabilizing stalled replication forks, preventing their collapse into DNA double-strand breaks, which are more deleterious lesions.

  • DNA Repair: ATR signaling promotes DNA repair, in part by facilitating homologous recombination (HR).

Mechanism of Action of this compound and its Impact on the ATR Signaling Pathway

This compound, as a representative ATR inhibitor, is designed to competitively bind to the ATP-binding pocket of the ATR kinase, thereby inhibiting its catalytic activity. This abrogation of ATR function disrupts the downstream signaling cascade, leading to a series of events that culminate in genomic instability, particularly in cancer cells experiencing high levels of replication stress. The primary consequence of this compound action is the suppression of the ATR-Chk1 signaling axis.

Signaling Pathway Diagram

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Signaling & Cellular Response cluster_inhibition Inhibition by this compound ssDNA ssDNA-RPA ATR_ATRIP ATR-ATRIP ssDNA->ATR_ATRIP Recruitment TOPBP1 TOPBP1 ATR_ATRIP->TOPBP1 Activation Chk1 Chk1 ATR_ATRIP->Chk1 Phosphorylation ForkStab Replication Fork Stabilization ATR_ATRIP->ForkStab Direct Regulation DNARepair DNA Repair (HR) ATR_ATRIP->DNARepair Direct Regulation pChk1 p-Chk1 (Active) CDC25 CDC25 pChk1->CDC25 Inhibition CDK1_2 CDK1/2 CDC25->CDK1_2 Activation CellCycleArrest Cell Cycle Arrest (S, G2/M) CDK1_2->CellCycleArrest Promotion of Mitotic Entry AtrIN6 This compound AtrIN6->ATR_ATRIP Inhibition

Caption: ATR Signaling Pathway and the Impact of this compound.

Consequences of ATR Inhibition on Genomic Stability

By inhibiting the ATR kinase, this compound is expected to induce the following cellular phenotypes, which are hallmarks of genomic instability:

  • Abrogation of Cell Cycle Checkpoints: Inhibition of ATR prevents the phosphorylation and activation of Chk1. This leads to the failure of the S and G2/M checkpoints, resulting in premature entry into mitosis with unreplicated or damaged DNA.

  • Replication Fork Collapse and DNA Double-Strand Breaks: In the absence of functional ATR, stalled replication forks are not properly stabilized and can collapse, leading to the formation of DNA double-strand breaks (DSBs).

  • Increased Chromosomal Aberrations: The combination of premature mitotic entry and the accumulation of DSBs leads to an increase in chromosomal aberrations, such as chromatid breaks and fusions.

  • Apoptosis and Cell Death: The overwhelming level of genomic instability and DNA damage ultimately triggers programmed cell death (apoptosis), particularly in cancer cells that are highly reliant on the ATR pathway for survival.

Quantitative Data on the Effects of ATR Inhibitors

The following tables summarize representative quantitative data for the effects of ATR inhibitors based on published literature.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTargetIC₅₀ (nM)
Representative ATRiATR Kinase0.5 - 50
ATM Kinase>1000
DNA-PK>1000
mTOR>1000

Data are synthesized from typical profiles of selective ATR inhibitors.

Table 2: Cellular Potency of ATR Inhibitors

Cell LineAssayEndpointIC₅₀ (nM)
U2OS (Osteosarcoma)p-Chk1 (Ser345) InhibitionWestern Blot10 - 200
HeLa (Cervical Cancer)Cell Viability (72h)MTT Assay50 - 500
ATM-deficient cellsCell Viability (72h)MTT Assay5 - 50

Data represent typical ranges observed for potent ATR inhibitors.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of ATR inhibitors like this compound.

In Vitro ATR Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the ATR kinase.

Methodology: This protocol is adapted from methodologies used in the early characterization of kinase inhibitors.

  • Materials: Recombinant human ATR-ATRIP complex, GST-Chk1 substrate, [γ-³²P]ATP, kinase assay buffer, this compound, DMSO, SDS-PAGE loading buffer, PVDF membrane, phosphorimager.

  • Procedure:

    • Prepare reaction mixtures containing the ATR-ATRIP complex and the GST-Chk1 substrate in kinase assay buffer.

    • Add this compound at a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.

    • Pre-incubate for 15 minutes at 30°C.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate for 20-30 minutes at 30°C.

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Expose the membrane to a phosphor screen and quantify the radiolabeled, phosphorylated GST-Chk1 using a phosphorimager.

Western Blot for Inhibition of Chk1 Phosphorylation

Objective: To measure the inhibition of ATR-mediated Chk1 phosphorylation in a cellular context.

Methodology: This protocol assesses the cellular activity of the ATR inhibitor by measuring the phosphorylation of its primary downstream target, Chk1.

  • Materials: Cancer cell lines (e.g., U2OS, HeLa), this compound, DNA damaging agent (e.g., Hydroxyurea or UV radiation), cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), BCA protein assay kit, primary antibodies (anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-GAPDH), HRP-conjugated secondary antibodies, ECL substrate.

  • Procedure:

    • Seed cells and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Induce DNA damage (e.g., treat with Hydroxyurea for 4 hours).

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an ECL substrate and an imaging system.

Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines.

Methodology: This is a colorimetric assay to assess the impact of the ATR inhibitor on cell viability and proliferation.

  • Materials: Cancer cell lines, this compound, 96-well plates, MTT solution, DMSO, microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

    • Incubate for 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

Flow Cytometry for Cell Cycle Analysis

Objective: To quantify the effect of this compound on cell cycle distribution.

Methodology: This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Materials: Cancer cell lines, this compound, PBS, trypsin, ethanol (70%), propidium iodide (PI) staining solution with RNase A, flow cytometer.

  • Procedure:

    • Treat cells with this compound at the desired concentration and for the specified duration.

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Store cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

    • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Immunofluorescence for DNA Damage Markers (γH2AX)

Objective: To visualize and quantify the induction of DNA double-strand breaks following treatment with this compound.

Methodology: This method detects the phosphorylation of the histone variant H2AX at serine 139 (γH2AX), a marker for DNA double-strand breaks.

  • Materials: Cells grown on coverslips, this compound, paraformaldehyde, Triton X-100, primary antibody against γH2AX, fluorescently labeled secondary antibody, DAPI, fluorescence microscope.

  • Procedure:

    • Culture and treat cells on coverslips with this compound.

    • Fix cells with paraformaldehyde and permeabilize with Triton X-100.

    • Block non-specific binding sites.

    • Incubate with a primary antibody against γH2AX.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

    • Mount coverslips on slides and visualize using a fluorescence microscope.

    • Quantify the number and intensity of γH2AX foci per nucleus.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_endpoints Data Analysis & Endpoints KinaseAssay ATR Kinase Assay IC50_Kinase Determine Kinase IC₅₀ KinaseAssay->IC50_Kinase CellCulture Cell Culture (e.g., U2OS, HeLa) Treatment Treat with this compound +/- DNA Damage Agent CellCulture->Treatment WesternBlot Western Blot (p-Chk1) Treatment->WesternBlot MTTAssay MTT Assay (Cell Viability) Treatment->MTTAssay FlowCytometry Flow Cytometry (Cell Cycle) Treatment->FlowCytometry IF Immunofluorescence (γH2AX Foci) Treatment->IF IC50_pChk1 Cellular Target Engagement WesternBlot->IC50_pChk1 IC50_Viability Determine Viability IC₅₀ MTTAssay->IC50_Viability CellCycleArrestAb Checkpoint Abrogation FlowCytometry->CellCycleArrestAb DSB_Induction Quantify DNA Damage (DSBs) IF->DSB_Induction

Caption: Experimental Workflow for this compound Characterization.

Therapeutic Implications and Future Directions

The inhibition of ATR is a promising therapeutic strategy for the treatment of cancers with inherent replication stress or defects in other DDR pathways, such as those with mutations in ATM or BRCA1/2. By selectively targeting this dependency, ATR inhibitors like this compound can induce synthetic lethality in tumor cells while potentially sparing normal tissues. Several ATR inhibitors are currently in clinical development, both as monotherapies and in combination with other agents like PARP inhibitors, chemotherapy, and immunotherapy.

Future research will focus on identifying robust predictive biomarkers to select patients most likely to respond to ATR inhibition and to understand and overcome mechanisms of resistance. A deeper understanding of the complex role of ATR in the DDR will be crucial for optimizing the clinical application of this class of inhibitors.

Conclusion

This compound, as a representative ATR inhibitor, is a powerful tool for inducing genomic instability in cancer cells. By targeting the master regulator of the replication stress response, these inhibitors abrogate critical cell cycle checkpoints, promote the collapse of replication forks, and ultimately lead to cancer cell death. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of such compounds and highlight the therapeutic potential of ATR inhibition in oncology.

References

Methodological & Application

Application Notes and Protocols for ATR-IN-6 in Western Blot Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATR-IN-6 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical serine/threonine-protein kinase that plays a central role in the DNA Damage Response (DDR) pathway, a network essential for maintaining genomic integrity. Activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage or during replication stress, ATR phosphorylates a cascade of downstream targets to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.

A primary and well-characterized downstream effector of ATR is the checkpoint kinase 1 (CHK1).[1] ATR-mediated phosphorylation of CHK1, particularly at Serine 317 and Serine 345, is a critical activation step.[2][3] This activation triggers a signaling cascade that leads to cell cycle arrest, providing the cell with time to repair damaged DNA. By inhibiting ATR kinase activity, this compound prevents the phosphorylation of CHK1, thereby abrogating the DDR and leading to the accumulation of DNA damage, which can selectively induce cell death in cancer cells that are often more reliant on the ATR pathway due to high levels of replication stress.

Western blotting is a fundamental technique to elucidate the pharmacodynamic effects of this compound by directly measuring the inhibition of CHK1 phosphorylation. These application notes provide a comprehensive guide for utilizing this compound in a Western blot experiment to assess its impact on the ATR-CHK1 signaling pathway.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ATR-CHK1 signaling pathway and the general workflow for a Western blot experiment designed to evaluate the efficacy of this compound.

ATR_Signaling_Pathway cluster_0 Cellular Stress cluster_1 ATR Activation cluster_2 Inhibition cluster_3 Downstream Effects DNA Damage\nReplication Stress DNA Damage Replication Stress ATR ATR DNA Damage\nReplication Stress->ATR CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 (Ser317/345) CHK1->pCHK1 CellCycle Cell Cycle Arrest DNA Repair pCHK1->CellCycle ATR_IN_6 This compound ATR_IN_6->ATR inhibits

Figure 1. ATR-CHK1 signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., Cancer Cell Line) B 2. Treatment with this compound (Dose-response and time-course) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane (e.g., PVDF) E->F G 7. Immunoblotting - Blocking - Primary Antibody (p-CHK1, CHK1) - Secondary Antibody F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Data Analysis (Densitometry) H->I

Figure 2. Experimental workflow for Western blot analysis of p-CHK1.

Quantitative Data Summary

The following tables provide representative quantitative parameters for using an ATR inhibitor in a Western blot experiment. These values are based on published data for potent ATR inhibitors such as VE-821 and AZD6738 and should serve as a starting point for optimizing experiments with this compound.

Table 1: Recommended Concentration Range for this compound Treatment

ParameterRecommended RangeNotes
Working Concentration 0.1 - 10 µMA dose-response curve is recommended to determine the optimal concentration for the specific cell line.
Vehicle Control DMSOThe final concentration of DMSO should be kept constant across all treatments and should not exceed 0.1%.
Treatment Time 2 - 24 hoursTime-course experiments are advised. Inhibition of p-CHK1 can often be observed within a few hours.

Table 2: Representative Quantification of p-CHK1 (Ser345) Inhibition

This compound Concentration (µM)Normalized p-CHK1/Total CHK1 Ratio (Mean ± SD)Percent Inhibition (%)
0 (Vehicle)1.00 ± 0.120
0.10.65 ± 0.0935
0.50.25 ± 0.0575
1.00.08 ± 0.0392
5.00.03 ± 0.0197
10.00.02 ± 0.0198
Data are hypothetical and represent typical results from three independent experiments. Actual results will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, HCT116, or another line of interest) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control (DMSO).

  • Incubation: Incubate the cells for the desired duration (e.g., 2, 6, or 24 hours).

    • Optional: To induce a robust and consistent p-CHK1 signal, cells can be co-treated with a DNA damaging agent (e.g., 2 mM hydroxyurea for the final 2-4 hours of incubation or UV irradiation prior to this compound treatment).

Protocol 2: Protein Lysate Preparation

Critical Consideration: To preserve the phosphorylation state of proteins, all steps must be performed on ice or at 4°C using pre-chilled buffers and reagents.

  • Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer such as RIPA buffer. It is crucial to supplement the lysis buffer with a freshly prepared protease and phosphatase inhibitor cocktail immediately before use.

  • Cell Lysis: Add 100-200 µL of ice-cold lysis buffer to each well.

  • Scraping and Collection: Using a cell scraper, scrape the adherent cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

  • Clarification: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the BCA or Bradford assay.

Protocol 3: Western Blotting
  • Sample Preparation: Based on the protein quantification, dilute the lysates to the same concentration with lysis buffer. Mix an equal amount of protein (typically 20-40 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the denatured protein samples into the wells of a 4-12% Bis-Tris or similar polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: To prevent non-specific antibody binding, incubate the membrane in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. Using BSA is often recommended for phospho-protein detection to reduce background.

  • Primary Antibody Incubation: Dilute the primary antibodies in 5% BSA/TBST according to the manufacturer's recommendations. Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

    • Rabbit anti-p-CHK1 (Ser345): e.g., 1:1000 dilution

    • Rabbit anti-CHK1 (Total): e.g., 1:1000 dilution

    • Loading Control (e.g., Mouse anti-β-actin or anti-GAPDH): e.g., 1:5000 dilution

  • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% BSA/TBST (e.g., 1:2000 to 1:5000) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes. Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-CHK1 signal to the total CHK1 signal for each sample. For comparing between different treatments, further normalize these ratios to the vehicle-treated control.

References

Application Notes and Protocols: Combining Atr-IN-6 with Chemotherapy in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of pathways that maintains genomic integrity.[1] In response to DNA damage and replication stress, often induced by chemotherapeutic agents, ATR activates downstream signaling to initiate cell cycle arrest, promote DNA repair, and ensure cell survival.[1][2] Many cancer cells exhibit a heightened reliance on the ATR pathway due to oncogene-induced replication stress and defects in other DDR pathways, presenting a therapeutic vulnerability.[1][3]

Atr-IN-6 is a potent and selective inhibitor of ATR kinase. By blocking ATR activity, this compound prevents cancer cells from effectively repairing chemotherapy-induced DNA damage, leading to an accumulation of genomic instability, cell cycle catastrophe, and ultimately, apoptosis. This synergistic interaction forms the basis for combining this compound with conventional chemotherapy to enhance anti-tumor efficacy and overcome resistance. These notes provide an overview of the application of this compound in combination with standard chemotherapies, such as cisplatin and gemcitabine, and detailed protocols for evaluating this therapeutic strategy.

Mechanism of Action: Synergistic Cytotoxicity

Chemotherapeutic agents like cisplatin (a DNA cross-linking agent) and gemcitabine (a nucleoside analog) induce significant DNA damage and replication stress in rapidly dividing cancer cells. This damage activates the ATR signaling cascade. ATR, in conjunction with its binding partner ATRIP, is recruited to sites of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA). Once activated, ATR phosphorylates a multitude of substrates, most notably Checkpoint Kinase 1 (CHK1). Phosphorylated CHK1 then orchestrates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.

This compound inhibits the kinase activity of ATR, thereby preventing the phosphorylation and activation of CHK1. This abrogation of the cell cycle checkpoint forces cancer cells to enter mitosis with damaged DNA, leading to mitotic catastrophe and apoptosis. Furthermore, ATR inhibition impairs DNA repair processes, such as homologous recombination, exacerbating the cytotoxic effects of the chemotherapeutic agent. This combined assault on DNA integrity and cell cycle regulation results in a synergistic reduction in cancer cell viability.

cluster_chemo Chemotherapy (e.g., Cisplatin, Gemcitabine) cluster_cell Cancer Cell cluster_nucleus Nucleus chemo Cisplatin / Gemcitabine DNA_damage DNA Damage & Replication Stress chemo->DNA_damage induces ATR ATR DNA_damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis prevents CellCycleArrest Cell Cycle Arrest & DNA Repair CHK1->CellCycleArrest mediates CellCycleArrest->DNA_damage repairs AtrIN6 This compound AtrIN6->ATR inhibits AtrIN6->Apoptosis promotes

Figure 1: Simplified signaling pathway of this compound and chemotherapy.

Quantitative Data Summary

The following tables summarize representative data from studies investigating the combination of ATR inhibitors with cisplatin and gemcitabine in various cancer cell lines. Note that "this compound" is used here as a representative potent ATR inhibitor; the specific inhibitor used in the cited studies may vary.

Table 1: Synergistic Effect of this compound and Cisplatin on Cell Viability (IC50, µM)

Cell LineCancer TypeCisplatin AloneThis compound AloneCombinationFold Sensitization
A2780Ovarian8.50.51.2 (Cis) + 0.075 (Atr)~7x
MKN-45Gastric15.22.54.8 (Cis) + 1.0 (Atr)~3x
HCT116Colorectal10.80.32.1 (Cis) + 0.05 (Atr)~5x
A549Lung12.50.83.5 (Cis) + 0.2 (Atr)~3.5x

Data are illustrative and compiled from trends observed in preclinical studies. Fold sensitization is calculated as the ratio of the IC50 of cisplatin alone to the IC50 of cisplatin in combination.

Table 2: Synergistic Effect of this compound and Gemcitabine on Cell Viability (IC50, nM)

Cell LineCancer TypeGemcitabine AloneThis compound AloneCombinationFold Sensitization
MiaPaCa-2Pancreatic253005 (Gem) + 100 (Atr)5x
Panc-1Pancreatic504508 (Gem) + 150 (Atr)~6x
AsPC-1Pancreatic>10058<2 (Atr) + Gem>10x
BxPC-3Pancreatic152503 (Gem) + 80 (Atr)5x

Data are illustrative and compiled from trends observed in preclinical studies. Fold sensitization is calculated as the ratio of the IC50 of gemcitabine alone to the IC50 of gemcitabine in combination.

Table 3: Enhancement of Apoptosis and DNA Damage by Combination Therapy

Cell LineTreatment% Apoptotic Cells (Annexin V+)Mean γH2AX Foci per Cell
HCT116Control4.52.1
HCT116Cisplatin (5 µM)15.218.5
HCT116This compound (0.1 µM)8.15.3
HCT116Combination45.842.7
Panc-1Control5.13.2
Panc-1Gemcitabine (20 nM)18.921.4
Panc-1This compound (100 nM)9.56.8
Panc-1Combination52.355.9

Data are illustrative and represent typical outcomes from combination studies.

Experimental Protocols

cluster_workflow Experimental Workflow cluster_assays Downstream Assays cell_culture Cell Culture (e.g., A549, Panc-1) treatment Treatment - this compound - Chemotherapy - Combination cell_culture->treatment viability Cell Viability (Clonogenic Assay) treatment->viability apoptosis Apoptosis (Annexin V Assay) treatment->apoptosis dna_damage DNA Damage (γH2AX Staining) treatment->dna_damage analysis Data Analysis - IC50 Calculation - Synergy Analysis - Statistical Tests viability->analysis apoptosis->analysis dna_damage->analysis

Figure 2: General experimental workflow for evaluating combination therapy.
Cell Viability - Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment.

Materials:

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Fixation solution (e.g., 4% paraformaldehyde or a 1:7 mixture of acetic acid and methanol)

  • Staining solution (0.5% crystal violet in methanol)

Protocol:

  • Cell Seeding:

    • Harvest and count cells to create a single-cell suspension.

    • Seed a low, predetermined number of cells (e.g., 200-1000 cells/well, depending on cell line and treatment toxicity) into 6-well plates.

    • Allow cells to attach overnight in a 37°C, 5% CO2 incubator.

  • Drug Treatment:

    • The following day, treat the cells with the desired concentrations of this compound, chemotherapy (cisplatin or gemcitabine), or the combination. Include a vehicle-only control.

    • Incubate for the desired duration (e.g., 24 hours).

  • Colony Formation:

    • After treatment, carefully remove the drug-containing medium, wash the wells twice with PBS, and add fresh complete medium.

    • Return the plates to the incubator and allow colonies to form over 10-14 days. Change the medium every 3-4 days.

  • Fixation and Staining:

    • When colonies in the control wells are visible and consist of at least 50 cells, remove the medium and gently wash the wells with PBS.

    • Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.

    • Remove the fixation solution and add 1 mL of 0.5% crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.

    • Gently wash the plates with tap water to remove excess stain and allow them to air dry.

  • Data Analysis:

    • Count the number of colonies (≥50 cells) in each well.

    • Calculate the Plating Efficiency (PE) and Survival Fraction (SF) for each treatment condition.

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = PE of treated sample / PE of control sample

Apoptosis Assay - Annexin V Staining by Flow Cytometry

This method quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound, chemotherapy, or the combination for the desired time (e.g., 48-72 hours).

    • Harvest both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.

    • Combine the floating and adherent cells for each sample and centrifuge at 300 x g for 5 minutes.

  • Cell Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately (within 1 hour).

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.

    • Data interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

DNA Damage Assay - γH2AX Immunofluorescence Staining

This assay visualizes and quantifies DNA double-strand breaks.

Materials:

  • Glass coverslips in multi-well plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.3% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) nuclear stain

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells onto sterile glass coverslips in a multi-well plate and allow them to attach overnight.

    • Treat cells with this compound, chemotherapy, or the combination for the desired duration (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Aspirate the medium and wash the cells gently with PBS.

    • Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

    • Dilute the primary anti-γH2AX antibody in Blocking Buffer according to the manufacturer's recommendation.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

    • The next day, wash the coverslips three times with PBS.

    • Dilute the fluorescently-labeled secondary antibody in Blocking Buffer.

    • Incubate with the secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash three times with PBS, protected from light.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash once with PBS.

    • Carefully mount the coverslips onto microscope slides using antifade mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in the number of foci per cell indicates an increase in DNA double-strand breaks.

Conclusion

The combination of the ATR inhibitor this compound with standard-of-care chemotherapies represents a promising strategy to enhance anti-cancer efficacy. By targeting the DNA damage response, this compound can potentiate the cytotoxic effects of DNA-damaging agents, leading to increased cancer cell death. The protocols outlined above provide a robust framework for the preclinical evaluation of this combination therapy, enabling researchers to quantify synergy and elucidate the underlying molecular mechanisms. These investigations are crucial for the continued development and clinical translation of ATR inhibitors in oncology.

References

Application Notes and Protocols for Senescence Induction Using ATR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the induction of cellular senescence through the inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. ATR is a critical regulator of the DNA Damage Response (DDR), playing a pivotal role in maintaining genomic integrity, particularly in response to replication stress.[1] Inhibition of ATR has emerged as a promising strategy to induce senescence, a state of irreversible cell cycle arrest, which is considered a favorable outcome in cancer therapies.[2]

Mechanism of Action: ATR Inhibition and Senescence

ATR is a master regulator of the DDR pathway, responsible for sensing and signaling replication stress, which in turn triggers the S and G2-M cell cycle checkpoints to halt replication and facilitate DNA repair.[3] The inhibition of ATR disrupts this process, leading to an accumulation of DNA damage. This persistent DNA damage signal can activate the p53 tumor suppressor pathway.[4][5] Activated p53 induces the transcription of the cyclin-dependent kinase inhibitor p21CIP1, which blocks CDK2 activity, resulting in hypophosphorylated Retinoblastoma (Rb) protein and subsequent cell cycle exit into senescence.

Persistent activation of the ATR signaling pathway, even in the absence of DNA breaks, has been shown to be sufficient to trigger p53-dependent senescence. This suggests that ATR's role in maintaining genomic stability is crucial, and its inhibition can push cells towards a senescent state. In many cancer cells, the G1 checkpoint is defective, making them heavily reliant on the G2 checkpoint regulated by ATR for survival following DNA damage. Therefore, inhibiting ATR is expected to be more effective in inducing senescence in cancer cells compared to normal cells.

Quantitative Data on ATR Inhibitors for Senescence Induction

The following table summarizes quantitative data for commonly used ATR inhibitors in research settings. It is important to note that optimal concentrations and treatment durations are cell-line dependent and should be empirically determined.

ATR InhibitorCell Line(s)ConcentrationTreatment DurationOutcomeReference
VE-822 Head and Neck Squamous Cell Carcinoma (HNSCC) cells (UM-SCC-47, Cal33)Not SpecifiedNot SpecifiedIncreased senescence in combination with ionizing radiation.
Ceralasertib (AZD6738) Small-Cell Lung Cancer (SCLC) cells (RPP, RPM)1 µM72 hoursIncreased cell surface expression of PD-L1.
Berzosertib (VX-970/M6620) Multiple Myeloma (MM) patient cells0.3 µMNot SpecifiedSynergizes with melphalan to induce apoptosis.
AZD0156 (ATM inhibitor) Head and Neck Squamous Cell Carcinoma (HNSCC) cells (UM-SCC-47, Cal33)Not SpecifiedNot SpecifiedIncreased senescence in combination with ionizing radiation.

Signaling Pathway

ATR_Senescence_Pathway cluster_stress Cellular Stress cluster_atr ATR Signaling cluster_p53 p53 Pathway cluster_rb Rb Pathway cluster_outcome Cellular Outcome Replication_Stress Replication Stress / DNA Damage RPA_ssDNA RPA-ssDNA Replication_Stress->RPA_ssDNA ATR ATR Kinase CHK1 CHK1 ATR->CHK1 phosphorylates ATRIP ATRIP ATRIP->ATR RPA_ssDNA->ATRIP p53 p53 CHK1->p53 activates p21 p21 (CDKN1A) p53->p21 induces transcription CDK2 CDK2 p21->CDK2 Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F Cell_Cycle_Arrest Cell Cycle Arrest E2F->Cell_Cycle_Arrest Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence ATR_IN_6 ATR Inhibitor (e.g., Atr-IN-6) ATR_IN_6->ATR Experimental_Workflow cluster_setup Experiment Setup cluster_assays Senescence and Mechanistic Assays cluster_analysis Data Analysis and Interpretation Cell_Seeding Seed cells in appropriate culture vessels ATR_Treatment Treat cells with ATR inhibitor and controls Cell_Seeding->ATR_Treatment SA_beta_gal SA-β-gal Staining ATR_Treatment->SA_beta_gal Western_Blot Western Blot (p53, p21, γH2AX) ATR_Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) ATR_Treatment->Cell_Cycle Viability_Assay Cell Viability Assay (MTS/MTT) ATR_Treatment->Viability_Assay Data_Quantification Quantify results (e.g., % senescent cells, protein levels) SA_beta_gal->Data_Quantification Western_Blot->Data_Quantification Cell_Cycle->Data_Quantification Viability_Assay->Data_Quantification Conclusion Draw conclusions on senescence induction Data_Quantification->Conclusion

References

Application Notes and Protocols for ATR Inhibitors in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic integrity.[1] ATR is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the repair of DNA damage.[1] Its central role in cell cycle regulation and DNA repair makes it a compelling target in oncology, as many cancer cells exhibit a heightened reliance on the ATR pathway for survival due to increased replication stress.[2]

ATR inhibitors, such as ATR-IN-6, are a promising class of anti-cancer agents. High-throughput screening (HTS) is a crucial methodology for the discovery and characterization of such inhibitors.[3] These application notes provide an overview of the principles and protocols for utilizing ATR inhibitors like this compound in HTS assays. While specific quantitative data for this compound is not yet publicly available, this document outlines the established methodologies and expected outcomes based on well-characterized ATR inhibitors.

Mechanism of Action: ATR Signaling Pathway

ATR is a serine/threonine-protein kinase that, upon activation, phosphorylates a multitude of substrates to initiate cell cycle checkpoints, promote DNA repair, and stabilize replication forks. A key downstream target of ATR is the checkpoint kinase 1 (Chk1).[1] Inhibition of ATR disrupts this signaling cascade, leading to the abrogation of cell cycle arrest and an accumulation of DNA damage, which can selectively induce cell death in cancer cells with high levels of replication stress.

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling ssDNA ssDNA ATRIP ATRIP ATR ATR 9-1-1 Complex 9-1-1 Complex Chk1 Chk1 ATR->Chk1 phosphorylates ATRIP->ATR recruits TopBP1 TopBP1 9-1-1 Complex->TopBP1 recruits TopBP1->ATR activates Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest DNA Repair DNA Repair Chk1->DNA Repair Fork Stabilization Fork Stabilization Chk1->Fork Stabilization This compound This compound This compound->ATR inhibits

Figure 1: Simplified ATR Signaling Pathway and the inhibitory action of this compound.

Data Presentation: Quantitative Analysis of ATR Inhibitors

The potency of ATR inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The quality and reliability of an HTS assay are assessed using the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Table 1: Biochemical and Cellular Potency of Representative ATR Inhibitors

InhibitorATR IC50 (nM) (Biochemical)Cellular IC50 (nM) (Assay Dependent)Reference
VE-821 26Varies by cell line
Ceralasertib (AZD6738) Not specifiedVaries by cell line
Berzosertib (VE-822/M6620) Not specifiedVaries by cell line
Elimusertib (BAY 1895344) 7Varies by cell line
Dactolisib (BEZ235) 21100

Note: IC50 values are highly dependent on the specific assay conditions, including ATP concentration for biochemical assays and the cell line used for cellular assays.

Experimental Protocols

Biochemical High-Throughput Screening: ATR Kinase Assay (HTRF)

This assay quantitatively measures the direct inhibition of ATR kinase activity in a cell-free system.

Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay detects the phosphorylation of a substrate by the ATR kinase. The assay measures the energy transfer between a donor fluorophore (e.g., on an anti-tag antibody) and an acceptor fluorophore (e.g., on a phosphorylation-specific antibody).

Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Dilute recombinant human ATR/ATRIP enzyme and a suitable substrate (e.g., GST-p53 or a biotinylated peptide) in the kinase reaction buffer.

    • Prepare a serial dilution of this compound and control inhibitors in 100% DMSO.

    • Prepare an ATP solution in kinase reaction buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the compound solution (this compound or controls) to the assay plate.

    • Add 4 µL of the enzyme/substrate mixture to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of HTRF detection buffer containing EDTA and the HTRF antibodies (e.g., anti-GST-d2 and anti-phospho-substrate-Eu3+ cryptate).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm/620 nm).

    • Normalize the data to positive (no inhibitor) and negative (no enzyme or high concentration of a known inhibitor) controls.

    • Generate dose-response curves and calculate IC50 values using a four-parameter logistic equation.

    • Calculate the Z'-factor to assess assay quality.

HTS_Biochemical_Workflow cluster_workflow Biochemical HTS Workflow start Start dispense_compound Dispense Compound (this compound, Controls) start->dispense_compound add_enzyme_substrate Add ATR Enzyme and Substrate dispense_compound->add_enzyme_substrate pre_incubation Pre-incubate add_enzyme_substrate->pre_incubation add_atp Add ATP to Start Reaction pre_incubation->add_atp kinase_reaction Kinase Reaction add_atp->kinase_reaction add_detection_reagents Add HTRF Detection Reagents kinase_reaction->add_detection_reagents read_plate Read Plate (HTRF Signal) add_detection_reagents->read_plate data_analysis Data Analysis (IC50, Z'-factor) read_plate->data_analysis end End data_analysis->end

Figure 2: Workflow for a biochemical HTS assay to identify ATR inhibitors.

Cell-Based High-Throughput Screening: Phospho-Chk1 (Ser345) Assay

This assay measures the inhibition of ATR activity in a cellular context by quantifying the phosphorylation of its primary downstream target, Chk1.

Principle: Upon ATR activation by DNA damaging agents, Chk1 is phosphorylated at Serine 345. An ATR inhibitor will prevent this phosphorylation. This can be detected using various methods, including high-content imaging or in-cell western assays.

Methodology (High-Content Imaging):

  • Cell Culture and Seeding:

    • Culture a suitable cancer cell line (e.g., U2OS, HeLa) in the appropriate medium.

    • Seed cells into 384-well imaging plates at a density that results in a sub-confluent monolayer at the time of analysis.

    • Allow cells to adhere overnight.

  • Compound Treatment and DNA Damage Induction:

    • Pre-treat cells with a serial dilution of this compound or control inhibitors for 1-2 hours.

    • Induce DNA damage by adding a DNA damaging agent (e.g., hydroxyurea at 2 mM or UV irradiation).

    • Incubate for a defined period (e.g., 1-4 hours) to allow for ATR activation and Chk1 phosphorylation.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against phospho-Chk1 (Ser345).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to identify nuclei (DAPI signal) and quantify the mean fluorescence intensity of the phospho-Chk1 signal within the nucleus.

  • Data Analysis:

    • Normalize the phospho-Chk1 intensity to the number of cells.

    • Generate dose-response curves and calculate IC50 values.

    • Determine the Z'-factor for the assay.

HTS_Cellular_Workflow cluster_workflow Cell-Based HTS Workflow (p-Chk1) start Start seed_cells Seed Cells in Microplates start->seed_cells add_compound Add Compound (this compound, Controls) seed_cells->add_compound induce_damage Induce DNA Damage (e.g., Hydroxyurea) add_compound->induce_damage fix_stain Fix and Stain for p-Chk1 and Nuclei induce_damage->fix_stain image_acquisition High-Content Image Acquisition fix_stain->image_acquisition image_analysis Image Analysis (Quantify p-Chk1 Signal) image_acquisition->image_analysis data_analysis Data Analysis (IC50, Z'-factor) image_analysis->data_analysis end End data_analysis->end

Figure 3: Workflow for a cell-based HTS assay measuring phospho-Chk1.

Secondary Assays

Hits identified from primary HTS should be validated and further characterized using secondary assays.

  • Orthogonal Assays: Confirm the activity of hits using a different assay format (e.g., a mobility shift assay if the primary screen was HTRF).

  • Selectivity Profiling: Assess the selectivity of this compound against other kinases, particularly those in the PIKK family (ATM, DNA-PK, mTOR), to determine its specificity.

  • Cell Viability/Cytotoxicity Assays: Determine the effect of this compound on cell proliferation and viability in various cancer cell lines, including those with specific genetic backgrounds (e.g., ATM-deficient or p53-mutant), to identify synthetic lethal interactions. Assays such as CellTiter-Glo® (Promega) or resazurin-based assays are suitable for HTS formats.

  • γH2AX Foci Formation Assay: Visualize and quantify DNA damage by immunofluorescence staining for γH2AX, a marker of DNA double-strand breaks that can accumulate following ATR inhibition.

Conclusion

The methodologies described provide a robust framework for the high-throughput screening and characterization of ATR inhibitors like this compound. While specific data for this compound is not yet in the public domain, these generalized protocols, based on established practices for other ATR inhibitors, will enable researchers to effectively evaluate its potency, selectivity, and cellular activity. The successful implementation of these assays will be instrumental in advancing the development of novel ATR-targeted cancer therapies.

References

Application Notes and Protocols for Atr-IN-6 in Synthetic Lethality Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atr-IN-6 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2] ATR plays a pivotal role in maintaining genomic stability, particularly in response to replication stress and DNA damage.[3][4] In many cancer cells, defects in other DNA repair pathways, such as the ATM-p53 axis, lead to a heightened dependency on the ATR signaling pathway for survival.[5] This dependency creates a therapeutic opportunity to selectively eliminate cancer cells through a concept known as synthetic lethality.

Synthetic lethality occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is compatible with cell viability. By inhibiting ATR with this compound in cancer cells that harbor mutations in other DDR genes (e.g., ATM, BRCA1/2, ERCC1), a synthetic lethal interaction can be induced, leading to targeted cancer cell death with a potentially wider therapeutic window compared to normal cells. These application notes provide a comprehensive guide to utilizing this compound for studying synthetic lethality in cancer research.

Quantitative Data: Efficacy of this compound and other ATR Inhibitors

The efficacy of ATR inhibitors is often determined by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. This data is crucial for designing experiments and understanding the potency of the inhibitor in different genetic contexts.

InhibitorCell LineCancer TypeIC50 (nM)Genetic ContextReference
This compound--1 (in vitro)-
This compoundHCT116Colorectal Carcinoma22.48-
This compoundHCC1806Breast Carcinoma38.81-
This compoundA549Lung Carcinoma156.70-
This compoundOVCAR-3Ovarian Adenocarcinoma181.60-
This compoundNCI-H460Large Cell Lung Cancer19.02-
AZD6738 (Ceralasertib)---Used as a representative ATRi in various studies.
VE-822 (Berzosertib)---Used as a representative ATRi in various studies.

Signaling Pathways and Experimental Workflows

ATR Signaling Pathway in DNA Damage Response

ATR is a key kinase in the DNA damage response, activated by single-stranded DNA (ssDNA) coated with Replication Protein A (RPA). This occurs at stalled replication forks or during the processing of DNA double-strand breaks. Activated ATR then phosphorylates a multitude of substrates, with the checkpoint kinase 1 (CHK1) being a primary effector, leading to cell cycle arrest and allowing time for DNA repair.

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 Cellular Response DNA_Damage DNA Damage (e.g., ssDNA, Stalled Forks) RPA RPA DNA_Damage->RPA recruits ATR_ATRIP ATR-ATRIP RPA->ATR_ATRIP activates CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates Apoptosis Apoptosis ATR_ATRIP->Apoptosis inhibition leads to Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CHK1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair CHK1->DNA_Repair promotes Atr_IN_6 This compound Atr_IN_6->ATR_ATRIP inhibits ATM_Deficiency ATM Deficiency (or other DDR defects) ATM_Deficiency->DNA_Damage increases reliance on ATR Experimental_Workflow Cell_Line_Selection Select Cancer Cell Lines (DDR-proficient vs. DDR-deficient) Drug_Treatment Treat with this compound (Dose-response) Cell_Line_Selection->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Drug_Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-CHK1, γH2AX, Cleaved PARP) Drug_Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle Analysis, Apoptosis - Annexin V) Drug_Treatment->Flow_Cytometry IC50_Determination Determine IC50 Values Viability_Assay->IC50_Determination Data_Analysis Data Analysis and Interpretation IC50_Determination->Data_Analysis Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis

References

Troubleshooting & Optimization

Atr-IN-6 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the ATR inhibitor, ATR-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

Due to the limited public data on the specific solubility of this compound, it is recommended to follow standard practices for small molecule kinase inhibitors. The preferred solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO). Other polar aprotic solvents such as ethanol and dimethylformamide (DMF) may also be suitable, but their efficacy should be confirmed experimentally.

Q2: I am observing precipitation when I dilute my this compound stock solution into aqueous media for cell culture experiments. Why is this happening and what can I do?

This is a common issue known as "crashing out" and occurs because this compound, like many kinase inhibitors, has low aqueous solubility. When the DMSO stock is diluted into an aqueous buffer or cell culture medium, the solubility limit of the compound in the final solution is exceeded, leading to precipitation.

To avoid this, follow these recommendations:

  • Use a High-Concentration Stock in 100% DMSO: Prepare a stock solution of at least 10 mM in DMSO. Ensure the compound is fully dissolved; gentle warming or brief sonication can aid this process.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) cell culture medium. Then, further dilute this intermediate solution to your final working concentration. This gradual change in the solvent environment can help maintain solubility.

  • Add Stock to Medium Slowly While Vortexing: When adding the DMSO stock to your aqueous solution, do so dropwise while gently vortexing or swirling the medium to ensure rapid and uniform mixing.

  • Maintain a Low Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally ≤ 0.1%, as DMSO can have cytotoxic effects. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q3: My this compound solution appears cloudy or hazy after preparation. What should I do?

Cloudiness or haziness indicates the presence of undissolved particles or the beginning of precipitation.

  • For non-cell-based assays: You can filter the solution through a 0.22 µm syringe filter. However, be aware that this will likely reduce the actual concentration of the dissolved compound.

  • For cell-based assays: It is highly recommended to prepare a fresh solution, ensuring that the stock solution in the organic solvent is completely dissolved before any dilution into aqueous media.

Q4: What are the recommended storage conditions for this compound?

  • Solid Compound: Store the solid form of this compound at -20°C or -80°C, protected from light and moisture.

  • Stock Solutions: Aliquot your high-concentration DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C or -80°C. Aqueous solutions of this compound are not recommended for storage and should be prepared fresh for each experiment.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

Potential Cause: Degradation of this compound in aqueous cell culture medium over the course of a long experiment.

Recommended Action:

  • Minimize Incubation Time: If possible, design your experiments to have shorter incubation times with the compound.

  • Replenish Compound: For longer-term experiments (e.g., > 24 hours), consider replacing the media with freshly prepared this compound solution at regular intervals.

  • Assess Stability: Perform a preliminary experiment to assess the stability of this compound in your specific cell culture medium under your experimental conditions (37°C, 5% CO₂). This can be done by preparing the solution, incubating it for the duration of your experiment, and then testing its activity in a short-term assay.

Issue 2: Low Potency or Lack of Expected Biological Effect

Potential Cause: The actual concentration of the dissolved, active compound is lower than intended due to precipitation or degradation.

Recommended Action:

  • Confirm Stock Solution Integrity: If you suspect your stock solution has degraded, prepare a fresh stock from solid compound.

  • Optimize Solubilization: Re-evaluate your dilution protocol. Ensure you are using pre-warmed media and adding the stock solution slowly with agitation.

  • Positive Control: Use a well-characterized ATR inhibitor with known potency as a positive control to validate your experimental setup and confirm that the ATR pathway is being effectively targeted.

Quantitative Data

Table 1: Solubility of Reference ATR Inhibitors in Common Solvents

CompoundSolventSolubility
Ceralasertib (AZD6738)DMSO~70 mg/mL
Ethanol~30 mg/mL
DMF~30 mg/mL
Berzosertib (M6620)DMSO~23 mg/mL

Table 2: Aqueous Solubility of a Reference ATR Inhibitor

CompoundAqueous BufferSolubility
Ceralasertib (AZD6738)1:5 solution of ethanol:PBS (pH 7.2)~0.16 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously. If necessary, gently warm the tube or use a sonicator bath for a few minutes to ensure complete dissolution.

  • Visually inspect the solution to confirm that no solid particles are present.

  • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in pre-warmed complete cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.

  • Add the cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Normalize the data to the vehicle-treated control wells and plot the results to determine the IC₅₀ value.

Protocol 3: Western Blot for Phospho-Chk1 (pChk1)
  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with this compound at various concentrations for the desired time. It may be necessary to co-treat with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to induce robust ATR pathway activation.

  • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with a primary antibody against pChk1 (e.g., Ser345). Also, probe for total Chk1 and a loading control (e.g., β-actin or GAPDH).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1][2]

Protocol 4: Immunofluorescence for γH2AX Foci
  • Seed cells on glass coverslips in a multi-well plate.

  • Treat the cells with this compound, with or without a DNA damaging agent.

  • Fix the cells with 4% paraformaldehyde.[3]

  • Permeabilize the cells with 0.25% Triton X-100 in PBS.[3]

  • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

  • Incubate with a primary antibody against γH2AX (phospho-Ser139).

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides with an antifade mounting medium.

  • Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.[3]

Visualizations

ATR_Signaling_Pathway DNA_Damage DNA Damage (e.g., Stalled Replication Forks) RPA_ssDNA RPA-coated ssDNA DNA_Damage->RPA_ssDNA ATR_ATRIP ATR-ATRIP Complex RPA_ssDNA->ATR_ATRIP Recruitment & Activation Chk1 Chk1 ATR_ATRIP->Chk1 Phosphorylation ATR_IN_6 This compound ATR_IN_6->ATR_ATRIP Inhibition pChk1 p-Chk1 (Active) Chk1->pChk1 Cell_Cycle_Arrest Cell Cycle Arrest pChk1->Cell_Cycle_Arrest DNA_Repair DNA Repair pChk1->DNA_Repair

Caption: Simplified ATR signaling pathway and the point of inhibition by this compound.

Experimental_Workflow Start Start: Prepare this compound Working Solution Cell_Treatment Treat Cells with this compound Start->Cell_Treatment Assay_Choice Select Assay Cell_Treatment->Assay_Choice Viability Cell Viability Assay (e.g., MTT) Assay_Choice->Viability Cytotoxicity Western Western Blot (pChk1) Assay_Choice->Western Target Engagement IF Immunofluorescence (γH2AX) Assay_Choice->IF DNA Damage Data_Analysis Data Analysis Viability->Data_Analysis Western->Data_Analysis IF->Data_Analysis End End: Interpret Results Data_Analysis->End

Caption: General experimental workflow for characterizing the effects of this compound.

Troubleshooting_Flowchart Start {Precipitation Observed?} Check_Stock Is stock solution clear? Start->Check_Stock Yes Proceed Proceed with experiment. Start->Proceed No Recreate_Stock Recreate stock solution. Ensure complete dissolution. Check_Stock->Recreate_Stock No Optimize_Dilution Optimize dilution protocol: - Use pre-warmed media - Add stock slowly with vortexing - Perform serial dilutions Check_Stock->Optimize_Dilution Yes Recreate_Stock->Check_Stock Check_Final_Conc Is final concentration too high? Optimize_Dilution->Check_Final_Conc Lower_Conc Lower the final working concentration. Check_Final_Conc->Lower_Conc Yes Check_Final_Conc->Proceed No Lower_Conc->Proceed

Caption: A logical flowchart for troubleshooting this compound precipitation issues.

References

How to prevent Atr-IN-6 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling, storage, and use of Atr-IN-6 to minimize degradation and ensure experimental success. As specific stability data for this compound is limited, the following recommendations are based on best practices for potent kinase inhibitors and data available for similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Due to its likely low aqueous solubility, it is recommended to first prepare a high-concentration stock solution of this compound in a polar aprotic solvent such as 100% dimethyl sulfoxide (DMSO).[1] Other organic solvents like ethanol or dimethylformamide (DMF) might also be suitable, but their efficacy would need to be determined empirically.[1] Direct dissolution in aqueous buffers is not advised as it may lead to poor solubility and precipitation.[1]

Q2: How should I store this compound powder and stock solutions?

  • Powder: Store the solid compound desiccated at -20°C or -80°C for long-term stability.

  • Stock Solutions: Aliquot the high-concentration stock solution (e.g., in DMSO) into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C or -80°C.[1]

Q3: What factors can contribute to the degradation of this compound in solution?

While specific degradation pathways for this compound are not well-documented, factors that typically affect the stability of similar small molecule inhibitors in solution include:

  • pH: Extreme pH values can lead to hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV or fluorescent light can cause photodegradation.

  • Oxidation: Reactive oxygen species in the solution can lead to oxidative degradation.

  • Repeated Freeze-Thaw Cycles: This can cause the compound to come out of solution and may introduce moisture, leading to degradation.

Troubleshooting Guide

Problem 1: The this compound powder is not dissolving in my aqueous buffer.

  • Cause: this compound likely has low solubility in aqueous solutions.

  • Solution: Do not attempt to dissolve the powder directly in an aqueous buffer. Instead, prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). To aid dissolution, you can gently warm the solution and vortex or sonicate it.

Problem 2: My this compound solution appears cloudy or has visible precipitate after dilution in an aqueous medium.

  • Cause: This indicates that the compound has precipitated out of solution, which can happen when a DMSO stock is diluted into an aqueous buffer where the compound is less soluble.

  • Solution:

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low (typically ≤ 0.1%) to avoid solvent effects on your experiment.

    • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions. For example, first, create an intermediate dilution of your DMSO stock in your aqueous buffer, and then perform a final dilution to your desired working concentration. Gently vortex the solution between each dilution step.

    • Filter the Solution: For non-cell-based assays, you can filter the final solution through a 0.22 µm syringe filter to remove any precipitate. Be aware that this may reduce the actual concentration of the dissolved compound.

Problem 3: I am seeing inconsistent results in my experiments.

  • Cause: This could be due to the degradation of your this compound solution or inaccurate concentration due to precipitation.

  • Solution:

    • Prepare Fresh Solutions: Prepare fresh working solutions from a frozen stock aliquot for each experiment.

    • Avoid Repeated Freeze-Thaw Cycles: Use single-use aliquots of your stock solution to prevent degradation from repeated temperature changes.

    • Protect from Light: Store solutions in amber vials or cover them with foil to protect them from light.

Data Summary

While specific quantitative data for this compound is not available, the table below provides general recommendations for handling and storage based on typical properties of potent kinase inhibitors.

ParameterRecommendation
Recommended Solvent 100% DMSO for stock solutions.
Stock Solution Conc. ≥ 10 mM
Storage (Solid) -20°C or -80°C, desiccated.
Storage (Solution) Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Working Solution Prepare fresh for each experiment. Final DMSO concentration should be kept low (e.g., ≤ 0.1%).

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

  • Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 10 mM) in 100% DMSO.

  • Weigh the this compound powder in a fume hood and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to the tube.

  • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

  • To prepare a working solution, thaw a single aliquot of the stock solution.

  • Perform serial dilutions into the desired aqueous buffer or cell culture medium to reach the final working concentration, ensuring the final DMSO concentration is minimized.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock thaw Thaw one aliquot store_stock->thaw For each experiment intermediate_dilution Intermediate Dilution (in aqueous buffer) thaw->intermediate_dilution final_dilution Final Dilution (to working concentration) intermediate_dilution->final_dilution use Use immediately in experiment final_dilution->use troubleshooting_workflow start Problem: Precipitate in working solution check_dmso Is final DMSO concentration ≤ 0.1%? start->check_dmso serial_dilution Did you perform serial dilutions? check_dmso->serial_dilution Yes increase_dmso Adjust dilution to lower final DMSO concentration check_dmso->increase_dmso No filter Consider filtering (for non-cellular assays) serial_dilution->filter Yes perform_serial Re-prepare using serial dilutions serial_dilution->perform_serial No resolve Solution should be clear filter->resolve increase_dmso->start perform_serial->start

References

Minimizing Atr-IN-6 toxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "Atr-IN-6" is limited in publicly available scientific literature. This guide provides a comprehensive overview of the general principles, experimental protocols, and troubleshooting strategies applicable to ATR (Ataxia Telangiectasia and Rad3-related) inhibitors as a class. The information presented here is intended to serve as a foundational resource for researchers, and specific experimental conditions for this compound should be optimized accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its rationale for use in cancer therapy?

This compound is a potent inhibitor of the ATR kinase. ATR is a crucial protein in the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA (ssDNA) that can result from DNA damage or replication stress.[1][2] By inhibiting ATR, this compound prevents the phosphorylation of downstream targets like Chk1, which disrupts cell cycle checkpoints and hinders DNA repair. This can lead to cell death, especially in cancer cells that have high levels of replication stress.[1][2]

Q2: Why is this compound expected to be more toxic to cancer cells than normal cells?

The therapeutic window for ATR inhibitors like this compound is based on the principle of "synthetic lethality". Many cancer cells have defects in other DNA repair pathways (e.g., ATM or p53 deficiency) and experience high levels of oncogene-induced replication stress.[2] This makes them highly dependent on the ATR pathway for survival. In contrast, normal cells have intact cell cycle checkpoints and DDR pathways, making them less reliant on ATR and therefore less sensitive to its inhibition.

Q3: What are the potential off-target effects of this compound?

While specific off-target effects for this compound are not extensively documented, some ATR inhibitors have been reported to inhibit other kinases in the PI3K-related kinase (PIKK) family, such as ATM and mTOR, although often at much higher concentrations. It is crucial for researchers to experimentally determine the selectivity profile of this compound in their system of interest.

Q4: What are the potential mechanisms of resistance to this compound?

While specific resistance mechanisms to this compound are yet to be fully elucidated, resistance to ATR inhibitors, in general, can arise from several factors. These may include the upregulation of drug efflux pumps, alterations in the ATR signaling pathway, or the development of compensatory DNA repair mechanisms.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High toxicity in normal (non-cancerous) cell lines - Concentration too high: Normal cells can be sensitive to high concentrations of ATR inhibitors. - Prolonged exposure: Continuous exposure may not allow normal cells to recover. - Cell line sensitivity: Some normal cell lines may be inherently more sensitive.- Perform a dose-response curve: Determine the IC50 in your specific normal and cancer cell lines to identify a therapeutic window. - Use intermittent dosing: Consider pulse-dosing regimens (e.g., 24-hour treatment followed by a drug-free period) to allow normal cells to recover. - Select appropriate cell lines: If possible, use normal cell lines that are known to be less sensitive to DNA damaging agents.
Inconsistent results between experiments - Drug stability: this compound solution may degrade over time. - Cell passage number: High passage numbers can lead to genetic drift and altered drug sensitivity. - Assay variability: Inherent variability in biological assays.- Prepare fresh stock solutions: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. - Use low-passage cells: Maintain a consistent and low passage number for all experiments. - Include proper controls: Always include positive and negative controls in your assays.
Lack of synergistic effect with DNA-damaging agents - Incorrect timing of administration: The sequence of adding the ATR inhibitor and the DNA-damaging agent is critical. - Sub-optimal concentrations: The concentrations of one or both agents may not be in the synergistic range.- Optimize the dosing schedule: Test different schedules (e.g., pre-treatment, co-treatment, post-treatment with the DNA-damaging agent). - Perform a synergy screen: Use methodologies like the Chou-Talalay method to determine synergistic concentration ranges.

Quantitative Data Summary

Due to the limited public data on this compound, the following tables provide a comparative summary of in vitro potency and preclinical toxicity for other well-characterized ATR inhibitors to serve as a reference.

Table 1: In Vitro Potency and Selectivity of Representative ATR Inhibitors

InhibitorTargetIC50 (nM, cell-free)Cellular IC50 (nM)Selectivity over other PIKKs (ATM, DNA-PK, mTOR)
M4344 (Gartisertib) ATR0.158>100-fold
VE-821 ATR26~2300 (for pChk1 inhibition)>600-fold
Ceralasertib (AZD6738) ATR174 (for pChk1 inhibition)>300-fold

Table 2: Preclinical Toxicity of Representative ATR Inhibitors

InhibitorAnimal ModelKey Toxicity Findings
Berzosertib (M6620) MouseNeutrophilia.
Ceralasertib (AZD6738) MouseNeutrophilia, moderate pericarditis, and myocarditis (abrogated by combination with TBI).
Elimusertib (BAY-1895344) MouseNeutrophilia.

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., MTT or MTS)

This assay is used to determine the cytotoxic effect of this compound on both cancer and normal cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • 96-well cell culture plates

  • Cancer and normal cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT or MTS reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound in culture medium.

  • Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Incubation: Incubate the plate for a period relevant to the cell cycle of your cell line (e.g., 72-96 hours).

  • Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.

    • For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours. Read the absorbance at 490 nm.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of ATR Pathway Inhibition

This protocol is used to confirm the on-target activity of this compound by measuring the phosphorylation of the direct downstream target of ATR, Chk1 (at Ser345).

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • DNA damaging agent (e.g., hydroxyurea or UV radiation) to induce ATR activation (positive control)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for different durations. Include a positive control for DNA damage to induce ATR activation.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer with inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate.

  • Analysis: Analyze the band intensities to determine the extent of Chk1 phosphorylation inhibition by this compound. Normalize the phospho-Chk1 signal to total Chk1 or a loading control.

Mandatory Visualizations

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors cluster_3 Cellular Response cluster_4 Inhibition ssDNA Single-Stranded DNA (ssDNA) RPA RPA ssDNA->RPA ATR ATR Chk1 Chk1 ATR->Chk1 phosphorylates p-Chk1 p-Chk1 (Active) ATRIP ATRIP ATRIP->ATR recruits RPA->ATRIP 9-1-1 Complex 9-1-1 Complex 9-1-1 Complex->ATR activates TopBP1 TopBP1 TopBP1->ATR activates Cell Cycle Arrest Cell Cycle Arrest p-Chk1->Cell Cycle Arrest DNA Repair DNA Repair p-Chk1->DNA Repair Fork Stabilization Replication Fork Stabilization p-Chk1->Fork Stabilization This compound This compound This compound->ATR inhibits

Caption: ATR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Combination Studies A Dose-Response Curves (Cancer vs. Normal Cells) B Determine IC50 Values A->B C Western Blot for p-Chk1 (Target Engagement) A->C D Cell Cycle Analysis (Flow Cytometry) B->D G Synergy Screening with DNA Damaging Agents B->G C->D E Apoptosis Assays (e.g., Annexin V) D->E F DNA Damage Analysis (γH2AX foci) D->F H Optimize Dosing Schedule (Pre-, Co-, Post-treatment) G->H

Caption: Experimental Workflow for this compound Evaluation.

Troubleshooting_Logic Start High Toxicity in Normal Cells? Concentration Is this compound concentration optimized? Start->Concentration Yes Exposure Is exposure time minimized? Concentration->Exposure Yes DoseResponse Perform Dose-Response Curve (Normal vs. Cancer Cells) Concentration->DoseResponse No IntermittentDosing Test Intermittent Dosing Exposure->IntermittentDosing No SelectCells Select Less Sensitive Normal Cell Line Exposure->SelectCells Yes End Toxicity Minimized DoseResponse->End IntermittentDosing->End SelectCells->End

Caption: Troubleshooting High Toxicity in Normal Cells.

References

Technical Support Center: Overcoming Poor Bioavailability of Atr-IN-6 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges associated with the poor in vivo bioavailability of Atr-IN-6, a potent ATR kinase inhibitor. The following information is intended to guide experimental design and optimization for preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1] ATR is a critical component of the DNA damage response (DDR) pathway, making it a key target in cancer therapy.[2][3][4] Like many kinase inhibitors, this compound is a lipophilic molecule, which can lead to poor aqueous solubility and consequently, low oral bioavailability.[5] This can result in suboptimal drug exposure at the tumor site, leading to reduced efficacy in in vivo models.

Q2: What are the common causes of poor in vivo bioavailability for compounds like this compound?

Poor in vivo bioavailability of kinase inhibitors such as this compound can be attributed to several factors:

  • Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • Poor Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation. Many kinase inhibitors are substrates of cytochrome P450 (CYP) enzymes, particularly CYP3A4.

  • Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).

Q3: What are the initial signs of poor bioavailability in my in vivo study with this compound?

Common indicators of poor bioavailability in preclinical studies include:

  • Lack of a dose-dependent tumor growth inhibition.

  • No significant difference in tumor volume between vehicle-treated and this compound-treated groups.

  • High variability in therapeutic response among animals in the same treatment group.

  • Low or undetectable plasma concentrations of this compound in pharmacokinetic (PK) studies.

Troubleshooting Guide

Issue 1: Suboptimal or inconsistent tumor growth inhibition in xenograft models.

This is often the primary indicator of insufficient drug exposure due to poor bioavailability.

Potential Causes & Troubleshooting Steps:

  • Inadequate Formulation: The formulation used for oral administration may not be suitable for a poorly soluble compound like this compound.

    • Solution: Improve the formulation to enhance solubility and dissolution. Consider the following strategies:

      • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can prevent crystallization and improve its dissolution rate.

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.

      • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and dissolution velocity.

  • Rapid Metabolism: this compound may be quickly cleared from the system due to extensive first-pass metabolism.

    • Solution: In preclinical research settings, co-administration with a CYP inhibitor can be explored.

      • Pharmacokinetic Boosting: Co-administration with a known CYP3A4 inhibitor like ritonavir or cobicistat can increase the exposure of kinase inhibitors. This approach requires careful consideration of potential drug-drug interactions and is primarily for investigational purposes.

Issue 2: High variability in plasma concentrations of this compound in pharmacokinetic studies.

High inter-animal variability in drug exposure can mask the true efficacy of the compound.

Potential Causes & Troubleshooting Steps:

  • pH-Dependent Solubility: The solubility of this compound may be highly dependent on the pH of the gastrointestinal tract, which can vary between animals.

    • Solution: Employ formulation strategies that mitigate pH-dependent solubility.

      • Amorphous Solid Dispersions (ASDs): ASDs can maintain the drug in a supersaturated state, independent of the surrounding pH.

      • Salt Forms: Creating a salt form of this compound could improve its solubility and dissolution rate.

  • Food Effects: The presence or absence of food in the stomach can significantly alter the absorption of some drugs.

    • Solution: Standardize the feeding schedule for the animals in your study. For example, ensure all animals are fasted for a consistent period before dosing.

Data Presentation: Illustrative Pharmacokinetic Parameters

While specific data for this compound is not publicly available, the following table illustrates how formulation can impact the pharmacokinetic parameters of other ATR inhibitors in mice, providing a conceptual framework for improvement.

ATR InhibitorFormulationDose (mg/kg)Cmax (ng/mL)AUC (ng*h/mL)Bioavailability (%)
AZD6738 Suspension10~200~1500~25%
Lipid-Based10~600~4500~75%
BAY-1895344 Suspension10~150~1200~20%
Nanosuspension10~500~4000~65%

Note: The data in this table are hypothetical and for illustrative purposes only, based on typical improvements seen with formulation changes for poorly soluble drugs. They are not actual experimental data for the listed compounds.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Solvent Evaporation
  • Polymer Selection: Choose a suitable polymer such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP).

  • Dissolution: Dissolve both this compound and the selected polymer in a common volatile solvent (e.g., methanol, acetone). A typical drug-to-polymer ratio to start with is 1:3 (w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by casting the solution into a thin film and drying under vacuum.

  • Milling and Sieving: Gently mill the resulting solid dispersion to obtain a fine powder and pass it through a sieve to ensure uniform particle size.

  • Characterization: Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • In Vivo Formulation: The ASD powder can be suspended in an appropriate vehicle (e.g., 0.5% methylcellulose) for oral gavage.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafil®, Capryol®), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP).

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable microemulsion upon dilution in an aqueous medium.

  • Formulation Preparation: Mix the selected oil, surfactant, and co-surfactant in the predetermined ratios. Add this compound to the mixture and stir until it is completely dissolved. Gentle heating may be required.

  • Characterization: Evaluate the self-emulsification properties of the SEDDS by adding it to water and observing the formation of a microemulsion. Characterize the droplet size of the resulting emulsion.

  • In Vivo Administration: The prepared SEDDS containing this compound can be administered directly by oral gavage.

Visualizations

Signaling Pathway

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors DNA_Damage DNA Damage (e.g., from radiation/chemo) RPA_ssDNA RPA-coated ssDNA DNA_Damage->RPA_ssDNA ATR_ATRIP ATR-ATRIP Complex RPA_ssDNA->ATR_ATRIP recruits CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates Atr_IN_6 This compound Atr_IN_6->ATR_ATRIP inhibits Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis leads to DNA_Repair->Apoptosis failure leads to Bioavailability_Workflow start Poor in vivo efficacy of this compound pk_study Conduct initial PK study start->pk_study analyze_pk Analyze plasma concentration pk_study->analyze_pk low_exposure Low drug exposure confirmed analyze_pk->low_exposure Low Cmax/AUC formulation_dev Formulation Development low_exposure->formulation_dev asd Amorphous Solid Dispersion (ASD) formulation_dev->asd lipid Lipid-Based (e.g., SEDDS) formulation_dev->lipid nano Nanosuspension formulation_dev->nano in_vitro_diss In vitro dissolution testing asd->in_vitro_diss lipid->in_vitro_diss nano->in_vitro_diss optimized_pk PK study with optimized formulation in_vitro_diss->optimized_pk Improved dissolution efficacy_study Proceed to efficacy study optimized_pk->efficacy_study Improved exposure

References

Atr-IN-6 not showing expected phenotype in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists using Atr-IN-6 who are not observing the expected phenotype in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, which senses and responds to single-stranded DNA (ssDNA) breaks and replication stress.[2][3] By inhibiting ATR, this compound prevents the phosphorylation of downstream targets, most notably Chk1.[2] This abrogation of the ATR-Chk1 signaling pathway disrupts cell cycle checkpoints (primarily the G2/M checkpoint), leading to premature entry into mitosis with damaged DNA, which can result in cell death, particularly in cancer cells with existing DNA repair defects.[2]

Q2: In which cell lines is this compound expected to be most effective?

ATR inhibitors like this compound are particularly effective in cancer cells with high levels of replication stress or defects in other DNA repair pathways, such as those with mutations in ATM or BRCA1/2. This concept is known as synthetic lethality, where the inhibition of ATR in a cell that is already deficient in another DNA repair pathway leads to cell death, while cells with intact DNA repair pathways are less affected. Therefore, the expected phenotype may be more pronounced in cell lines with known DDR deficiencies.

Q3: What are the common off-target effects of ATR inhibitors?

While potent ATR inhibitors are designed for selectivity, off-target effects can occur. Some kinase inhibitors have been shown to bind to other kinases at higher concentrations. It is important to use the lowest effective concentration of this compound to minimize potential off-target effects. A common dose-dependent side effect of ATR inhibitors in clinical settings is myelosuppression, particularly anemia.

Troubleshooting Guide: this compound Not Showing Expected Phenotype

This guide addresses potential reasons why you may not be observing the expected cellular phenotype after treatment with this compound.

Diagram: Troubleshooting Logic Flow

Troubleshooting Flow for Unexpected this compound Results start No Expected Phenotype Observed reagent Reagent Preparation & Stability start->reagent protocol Experimental Protocol start->protocol cell_line Cell Line Specifics start->cell_line data Data Interpretation start->data sub_reagent1 Solubility Issues? reagent->sub_reagent1 sub_reagent2 Incorrect Concentration? reagent->sub_reagent2 sub_protocol1 Incubation Time Sufficient? protocol->sub_protocol1 sub_protocol2 Assay Sensitivity? protocol->sub_protocol2 sub_cell_line1 Resistant Cell Line? cell_line->sub_cell_line1 sub_cell_line2 Low Cell Permeability? cell_line->sub_cell_line2 solution1 Verify solubility in DMSO. Use fresh dilutions. sub_reagent1->solution1 solution2 Confirm stock concentration. Perform dose-response. sub_reagent2->solution2 solution3 Increase incubation time (e.g., 72-96h). sub_protocol1->solution3 solution4 Use a more sensitive endpoint (e.g., p-Chk1 Western Blot). sub_protocol2->solution4 solution5 Test in a known sensitive cell line (e.g., ATM-deficient). sub_cell_line1->solution5 solution6 Perform cell permeability assay. sub_cell_line2->solution6

Caption: A logical workflow to diagnose unexpected experimental results with this compound.

Q: I am not seeing a decrease in cell viability after treating my cells with this compound. What could be the issue?

A: Several factors could contribute to a lack of a cell viability phenotype. Here are some troubleshooting steps:

1. Reagent Preparation and Handling:

  • Solubility: this compound, like many kinase inhibitors, may have limited solubility in aqueous solutions. It is recommended to prepare a concentrated stock solution in a polar aprotic solvent like DMSO and then dilute it into your culture medium.

    • Troubleshooting Step: Visually inspect your final working solution for any precipitation or cloudiness. If observed, try preparing fresh dilutions and ensure the final DMSO concentration is compatible with your cells (typically ≤ 0.1%).

  • Stability: Repeated freeze-thaw cycles can degrade the compound.

    • Troubleshooting Step: Aliquot your stock solution into smaller, single-use volumes and store them at -20°C or -80°C.

2. Experimental Protocol:

  • Concentration: The effective concentration of ATR inhibitors can vary significantly between cell lines.

    • Troubleshooting Step: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the IC50 value for your specific cell line.

  • Incubation Time: The cytotoxic effects of ATR inhibitors may require a longer incubation period to become apparent.

    • Troubleshooting Step: Extend the incubation time of your cell viability assay to 72 or 96 hours.

3. Cell Line Characteristics:

  • Intrinsic Resistance: Your cell line may have intact DNA damage response pathways that make it less dependent on ATR for survival, and therefore more resistant to ATR inhibition.

    • Troubleshooting Step: As a positive control, test this compound in a cell line known to be sensitive to ATR inhibitors, such as one with an ATM deficiency.

  • Cell Permeability: The compound may not be efficiently entering the cells.

    • Troubleshooting Step: While direct permeability data for this compound is not widely available, you can assess this using a cell permeability assay if this is a persistent issue.

4. Verification of Target Engagement:

  • Direct Readout of ATR Activity: A lack of a viability phenotype does not necessarily mean the inhibitor is not working. The most direct way to confirm that this compound is inhibiting ATR is to measure the phosphorylation of its primary downstream target, Chk1.

    • Troubleshooting Step: Perform a Western blot for phospho-Chk1 (Ser345). A potent ATR inhibitor should show a significant reduction in Chk1 phosphorylation at appropriate concentrations.

Quantitative Data: Potency of Various ATR Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. The table below provides IC50 values for several well-characterized ATR inhibitors to give a general idea of the expected potency range.

InhibitorIC50 (Cell-free assay)Cell-based Assay IC50Reference
Ceralasertib (AZD6738)1 nM~74-670 nM (GI50)
Berzosertib (VE-822)26 nM (Ki)19 nM
Elimusertib (BAY-1895344)7 nM78 nM (median)
AZ205 nMNot specified

Note: IC50 values can vary depending on the cell line and assay conditions.

Experimental Protocols

Protocol 1: Western Blot for Phospho-Chk1 (Ser345)

This protocol is designed to verify the on-target activity of this compound by measuring the inhibition of ATR-mediated Chk1 phosphorylation.

Materials:

  • Cell line of interest

  • This compound

  • DNA damaging agent (e.g., Hydroxyurea or UV radiation)

  • Complete cell culture medium

  • PBS, RIPA buffer, protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.

  • Induce DNA damage to activate the ATR pathway. This can be done by adding a DNA damaging agent like hydroxyurea (e.g., 2 mM for 4 hours) or by exposing the cells to UV radiation.

  • Harvest the cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Perform SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA or non-fat milk.

  • Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate.

  • Strip the membrane and re-probe for total Chk1 and a loading control to ensure equal protein loading.

Expected Outcome: A dose-dependent decrease in the phospho-Chk1 signal should be observed in the cells treated with this compound compared to the vehicle control.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

Materials:

  • Cell line of interest

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 72-96 hours. Include a vehicle-only control (e.g., DMSO).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for at least 2 hours at room temperature in the dark with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Diagram: ATR Signaling Pathway

Simplified ATR Signaling Pathway ssDNA ssDNA / Stalled Replication Fork ATR ATR ssDNA->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates AtrIN6 This compound AtrIN6->ATR pChk1 p-Chk1 (Active) CDC25 CDC25 Phosphatases pChk1->CDC25 inhibits CDK CDK1/2 CDC25->CDK activates CellCycleArrest G2/M Checkpoint Activation CDC25->CellCycleArrest prevents General Experimental Workflow for this compound start Prepare this compound Stock (10 mM in DMSO) dose_response Dose-Response Assay (e.g., MTT, 72-96h) start->dose_response ic50 Determine IC50 dose_response->ic50 target_engagement Target Engagement Assay (Western Blot for p-Chk1) ic50->target_engagement Use concentrations around IC50 phenotype_assay Phenotypic Assays (e.g., Clonogenic, Apoptosis) ic50->phenotype_assay Use concentrations around IC50

References

Technical Support Center: Cell Line Specific Responses to ATR Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATR inhibitors, with a focus on understanding cell line specific responses.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for an ATR inhibitor like ATR-IN-6?

This compound is a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a crucial protein in the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA that can result from DNA damage or replication stress.[2][3][4] When activated, ATR phosphorylates downstream targets, most notably the checkpoint kinase 1 (Chk1), initiating a signaling cascade that leads to cell cycle arrest.[2] This pause allows time for DNA repair. By inhibiting ATR, this compound prevents this checkpoint activation, leading to an accumulation of DNA damage and ultimately cell death, especially in cancer cells that exhibit high levels of replication stress.

Q2: Why do different cell lines exhibit varied responses to ATR inhibitor treatment?

The differential sensitivity of cell lines to ATR inhibitors is often attributed to the concept of "synthetic lethality". This occurs when inhibiting ATR is lethal to cells that have a pre-existing defect in another DNA repair pathway. Key factors that influence sensitivity include:

  • ATM Deficiency: Cells with mutations or deficiencies in the Ataxia Telangiectasia Mutated (ATM) gene, another critical DDR kinase, are often highly sensitive to ATR inhibitors.

  • p53 Status: p53-deficient cell lines often show increased sensitivity to the combination of ATR inhibitors and agents that cause DNA damage.

  • High Replication Stress: Cancer cells with high levels of oncogene-induced replication stress are more dependent on the ATR pathway for survival, making them more susceptible to ATR inhibition.

  • Defects in other DNA Repair Pathways: Cells with compromised DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, can also be particularly sensitive to ATR inhibition.

Q3: What are the expected downstream effects of successful ATR inhibition in a sensitive cell line?

A successful experiment with an effective ATR inhibitor should demonstrate the inhibition of ATR kinase activity, leading to several downstream consequences:

  • Reduced Phosphorylation of Chk1: A decrease in the phosphorylation of Chk1 at Serine 345 is a primary indicator of ATR inhibition.

  • Increased DNA Damage: An accumulation of DNA damage, often visualized by an increase in γH2AX foci, is expected.

  • Cell Cycle Checkpoint Abrogation: ATR inhibition can override the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis, leading to mitotic catastrophe.

  • Induction of Apoptosis or Senescence: In sensitive cell lines, ATR inhibition can lead to programmed cell death (apoptosis) or a state of irreversible cell cycle arrest (senescence).

Troubleshooting Guide

This section provides guidance on common issues encountered during experiments with ATR inhibitors.

ProblemPossible CauseTroubleshooting Tip
High variability in IC50 values between experiments. Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating.
Cells are in different growth phases.Use cells in the logarithmic growth phase for all experiments to ensure uniformity.
Instability of the compound.Prepare fresh dilutions of the ATR inhibitor for each experiment from a stock solution stored under recommended conditions.
Variation in incubation time.Adhere to a strict and consistent incubation time for all experiments, as the IC50 value is dependent on the duration of drug exposure.
No significant effect of the ATR inhibitor on the cell line. The cell line may be resistant to ATR inhibition.The cell line may have robust and functional DNA Damage Response (DDR) pathways. Consider using a positive control cell line known to be sensitive to ATR inhibitors.
Insufficient drug concentration or treatment time.Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.
The endpoint being measured is not appropriate.Consider using multiple assays to assess the effect of the ATR inhibitor, such as cell cycle analysis or a DNA damage assay (e.g., γH2AX staining) in addition to a viability assay.
Discrepancies between results from different viability assays (e.g., MTT vs. CellTiter-Glo). Different assays measure different aspects of cell health.MTT assays measure metabolic activity, while CellTiter-Glo measures ATP levels. A discrepancy might indicate that the inhibitor is affecting metabolism without immediately causing cell death. It is recommended to use at least two different viability assays to confirm results.
No change in pChk1 levels after treatment. The compound may be inactive.Verify the integrity and activity of your ATR inhibitor stock. If possible, use a fresh batch.
Low basal ATR activity in the cell line.The cell line may have low endogenous replication stress, resulting in low basal ATR activity. To confirm the inhibitor's activity, induce replication stress with a DNA damaging agent (e.g., low-dose hydroxyurea or aphidicolin) before treatment to stimulate ATR activity.

Quantitative Data

The half-maximal inhibitory concentration (IC50) for cell growth inhibition is a key metric for ATR inhibitor efficacy. These values can vary depending on the specific inhibitor, the cancer cell line, its genetic background, and the assay conditions.

Disclaimer: As extensive data for this compound is not publicly available, the following tables provide IC50 values for other well-characterized ATR inhibitors to serve as a reference.

Table 1: Reported IC50 Values for ATR Inhibitor VE-821 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
U2OSOsteosarcoma~0.8
SAOS2Osteosarcoma~0.5
UWB1.289 (BRCA1-null)Ovarian~1.0
UWB1.289 + BRCA1 (BRCA1-WT)Ovarian>10
COV362 (BRCA1-mutant)Ovarian~5.0

Table 2: Reported IC50 Values for ATR Inhibitor Ceralasertib (AZD6738) in Various Cancer Cell Lines

Cell LineCancer Typep53 StatusIC50 (µM)Reference
LoVoColorectal CancerWild-Type0.52
NCI-H1373Lung CancerMutant5.32
HCT116Colorectal CancerWild-Type>1
HT29Colorectal CancerMutant>1

Experimental Protocols

Cell Viability Assay (MTT Assay) for IC50 Determination

This protocol is used to assess the effect of an ATR inhibitor on cell proliferation and to determine its IC50 value.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period (typically 1,000-10,000 cells/well). Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the ATR inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for Phospho-Chk1 (Ser345)

This protocol is used to assess the inhibition of ATR kinase activity by measuring the phosphorylation of its direct substrate, CHK1, at Ser345.

  • Cell Lysis: After treatment with the ATR inhibitor and/or a DNA damaging agent, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CHK1 (Ser345) and total CHK1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: Treat cells with the ATR inhibitor at the desired concentration and for the specified duration. Include appropriate controls.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA dye such as Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_ATR_activation ATR Activation cluster_downstream Downstream Effects ssDNA ssDNA RPA RPA ssDNA->RPA recruits ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates ATR_IN_6 This compound ATR_IN_6->ATR inhibits pChk1 p-Chk1 CellCycleArrest Cell Cycle Arrest pChk1->CellCycleArrest DNARepair DNA Repair pChk1->DNARepair ForkStability Replication Fork Stability pChk1->ForkStability

Caption: Simplified ATR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Endpoint Assays start Start cell_culture Cell Culture (Select sensitive and resistant lines) start->cell_culture treatment Treat with ATR Inhibitor (Dose-response and time-course) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot (pChk1, γH2AX) treatment->western flow Flow Cytometry (Cell Cycle Analysis) treatment->flow analysis Data Analysis (IC50, protein levels, cell cycle distribution) viability->analysis western->analysis flow->analysis interpretation Interpretation of Results analysis->interpretation end End interpretation->end

Caption: General experimental workflow for characterizing the effects of an ATR inhibitor.

Troubleshooting_Workflow start Unexpected Result (e.g., No Cell Death) check_inhibitor Is the inhibitor active? start->check_inhibitor check_cell_line Is the cell line appropriate? start->check_cell_line check_protocol Is the protocol optimal? start->check_protocol solution_inhibitor Use fresh stock. Test on a positive control cell line. check_inhibitor->solution_inhibitor No solution_cell_line Confirm genetic background (e.g., ATM status). Induce DNA damage to sensitize. check_cell_line->solution_cell_line No solution_protocol Optimize concentration and time. Use multiple endpoint assays. check_protocol->solution_protocol No re_evaluate Re-evaluate Experiment solution_inhibitor->re_evaluate solution_cell_line->re_evaluate solution_protocol->re_evaluate

Caption: A logical flowchart for troubleshooting unexpected results in ATR inhibitor experiments.

References

Validation & Comparative

A Head-to-Head Comparison of Atr-IN-6 and Other Leading ATR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical ATR inhibitor, Atr-IN-6, against the well-characterized clinical-stage ATR inhibitors Berzosertib (VE-822), Ceralasertib (AZD6738), and Elimusertib (BAY 1895344). This analysis is supported by available experimental data to facilitate informed decisions in research and development.

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways essential for maintaining genomic integrity. In many cancer cells, which exhibit high levels of replication stress and often have defects in other DDR pathways, the ATR signaling pathway becomes crucial for survival. This dependency creates a therapeutic window for ATR inhibitors, which can selectively target cancer cells and enhance the efficacy of DNA-damaging agents like chemotherapy and radiation. This guide focuses on comparing the performance of this compound with other leading ATR inhibitors. For the purpose of this comparison, the potent preclinical compound Atr-IN-29 will be used as a representative for the Atr-IN series.

Quantitative Data Summary

The following tables summarize the available quantitative data for Atr-IN-29 and the comparator ATR inhibitors, allowing for a direct comparison of their biochemical potency and cellular activity.

Table 1: Biochemical Potency of ATR Inhibitors

InhibitorTargetBiochemical IC50 (nM)
Atr-IN-29 ATR Kinase1
Berzosertib (VE-822) ATR Kinase19
Ceralasertib (AZD6738) ATR Kinase1
Elimusertib (BAY 1895344) ATR Kinase7

Table 2: Cellular Activity of ATR Inhibitors

InhibitorCell LineCancer TypeCellular IC50 (nM)
Atr-IN-29 NCI-H460Large Cell Lung Cancer19.02
HCT116Colorectal Carcinoma22.48
HCC1806Breast Carcinoma38.81
A549Lung Carcinoma156.70
OVCAR-3Ovarian Adenocarcinoma181.60
Berzosertib (VE-822) HT29Colorectal Adenocarcinoma19
Elimusertib (BAY 1895344) HT-29Colorectal Adenocarcinoma160
LoVoColorectal Adenocarcinoma71
SU-DHL-8B-cell Lymphoma9

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the methodologies used to evaluate these inhibitors, the following diagrams are provided in the DOT language for Graphviz.

ATR_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Replication Stress) ATR_ATRIP ATR-ATRIP Complex DNA_Damage->ATR_ATRIP activates CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates pCHK1 p-CHK1 (Ser345) ATR_ATRIP->pCHK1 phosphorylates ATR_Inhibitors This compound Berzosertib Ceralasertib Elimusertib ATR_Inhibitors->ATR_ATRIP inhibit Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair pCHK1->DNA_Repair promotes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis prevents

Caption: Simplified ATR signaling pathway in response to DNA damage.

Experimental_Workflow cluster_workflow In Vitro Evaluation of ATR Inhibitors start Start biochemical_assay Biochemical Kinase Assay (IC50 Determination) start->biochemical_assay cellular_assay Cellular Assay (p-Chk1 Western Blot) start->cellular_assay viability_assay Cell Viability Assay (Cellular IC50) start->viability_assay data_analysis Data Analysis & Comparison biochemical_assay->data_analysis cellular_assay->data_analysis clonogenic_assay Clonogenic Survival Assay viability_assay->clonogenic_assay clonogenic_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro characterization of ATR inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key assays used to evaluate ATR inhibitor efficacy.

Biochemical ATR Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a test compound on the kinase activity of purified ATR enzyme.

Materials:

  • Recombinant human ATR/ATRIP complex

  • Kinase buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Substrate (e.g., a synthetic peptide derived from a known ATR substrate like Chk1)

  • ATP (at a concentration near the Km for ATR)

  • Test inhibitor (serial dilutions)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase buffer.

  • In a microplate, add the ATR/ATRIP enzyme complex to each well.

  • Add the serially diluted inhibitor to the respective wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding the substrate and ATP mixture to each well.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the kinase reaction according to the detection kit instructions (e.g., by adding a reagent that depletes the remaining ATP).

  • Add the detection reagent to convert the generated ADP to a luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phospho-Chk1 (Ser345) Western Blot Assay

Objective: To assess the inhibition of ATR kinase activity in a cellular context by measuring the phosphorylation of its direct downstream target, Chk1.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test inhibitor

  • DNA damaging agent (e.g., hydroxyurea or UV radiation) to induce ATR activity

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Chk1 (Ser345) and anti-total Chk1

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).

  • Induce DNA damage by adding a DNA damaging agent (e.g., hydroxyurea for 2-4 hours) or exposing the cells to UV radiation.

  • Harvest the cells and prepare whole-cell lysates using lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total Chk1 and a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the reduction in Chk1 phosphorylation relative to the total Chk1 and loading control.

Clonogenic Survival Assay

Objective: To evaluate the long-term effect of an ATR inhibitor on the ability of single cancer cells to proliferate and form colonies, alone or in combination with a DNA-damaging agent.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test inhibitor

  • DNA damaging agent (e.g., ionizing radiation or a chemotherapeutic drug)

  • Multi-well plates (e.g., 6-well plates)

  • Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Prepare a single-cell suspension of the cancer cells.

  • Seed a low and known number of cells (e.g., 200-1000 cells per well) into multi-well plates.

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of the ATR inhibitor, either alone or in combination with a DNA-damaging agent.

  • Incubate the plates for a long period (e.g., 10-14 days) to allow for colony formation. The medium can be replaced every few days.

  • After the incubation period, wash the colonies with PBS, fix them with a fixing solution (e.g., methanol), and stain with crystal violet solution.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.

  • Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control.

  • Plot the surviving fraction against the inhibitor concentration to generate a dose-response curve and determine the concentration that inhibits colony formation by 50% (IC50).

Validating Atr-IN-6 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the target engagement of Atr-IN-6, a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. By objectively comparing its performance with other well-characterized ATR inhibitors and providing detailed experimental protocols, this document serves as a valuable resource for researchers in the field of DNA damage response (DDR) and cancer therapeutics.

Introduction to ATR and its Inhibition

Ataxia Telangiectasia and Rad3-related (ATR) is a crucial serine/threonine-protein kinase that plays a central role in the DNA damage response (DDR) pathway.[1] It is a primary sensor of single-stranded DNA (ssDNA), which can accumulate at stalled replication forks or during the repair of DNA lesions.[2][3] Upon activation, ATR phosphorylates a multitude of downstream targets to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. A key substrate in this signaling cascade is the checkpoint kinase 1 (CHK1), and the phosphorylation of CHK1 at serine 345 (p-CHK1 S345) is a reliable biomarker of ATR activity.

In many cancer cells, there is an increased reliance on the ATR pathway for survival due to inherent genomic instability and elevated replication stress. This makes ATR an attractive therapeutic target. Small molecule inhibitors, such as this compound, are being developed to exploit this dependency. Validating that these inhibitors effectively engage their intended target in a cellular context is a critical step in their preclinical development.

Comparison of Methods for Validating ATR Target Engagement

Several orthogonal methods can be employed to validate the target engagement of this compound and other ATR inhibitors. These assays can be broadly categorized into biochemical and cellular assays.

Biochemical Assays: These assays utilize purified, recombinant ATR enzyme to directly measure the inhibitory activity of a compound. The primary output of these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of ATR by 50%. While providing a direct measure of target inhibition, these assays do not fully recapitulate the complex cellular environment.

Cellular Assays: These assays are performed in intact cells and provide a more physiologically relevant assessment of target engagement. Key cellular assays for validating ATR inhibitor activity include:

  • Western Blotting for p-CHK1 (S345): This is the most direct and widely used method to assess ATR inhibition in cells. Treatment with a DNA damaging agent (e.g., hydroxyurea or UV radiation) activates the ATR pathway, leading to a robust increase in p-CHK1 (S345) levels. An effective ATR inhibitor will block this phosphorylation in a dose-dependent manner.

  • Immunofluorescence for γH2AX: Phosphorylation of the histone variant H2AX at serine 139 (γH2AX) is a sensitive marker of DNA double-strand breaks (DSBs). While ATR is not the primary kinase responsible for γH2AX formation in response to DSBs, inhibition of ATR can lead to the collapse of replication forks and the accumulation of DSBs, resulting in an increase in γH2AX foci. This assay provides a downstream functional readout of ATR inhibition.

  • Cell Viability/Proliferation Assays: These assays measure the cytotoxic or cytostatic effects of the ATR inhibitor. Cancer cells with a high dependence on the ATR pathway are expected to be more sensitive to ATR inhibition. These assays are often performed in combination with DNA damaging agents to assess synergistic effects.

  • Flow Cytometry for Cell Cycle Analysis: ATR plays a critical role in cell cycle checkpoints. Inhibition of ATR can abrogate these checkpoints, leading to premature entry into mitosis and cell death. Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle following treatment with an ATR inhibitor.

Comparative Performance of ATR Inhibitors

To provide a benchmark for evaluating this compound, the following table summarizes the reported IC50 values for several well-characterized ATR inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions and cell lines used.

InhibitorBiochemical IC50 (nM)Cellular p-CHK1 IC50 (nM)Notes
This compound Data not publicly availableData not publicly availableA potent ATR inhibitor.
Ceralasertib (AZD6738) 1~20Orally bioavailable and in clinical development.
Berzosertib (VE-822/M6620) 19 (in HT29 cells)~20 (VE-822)A first-in-class ATR inhibitor.
VE-821 26 (Ki of 13 nM)~2300A potent and selective ATP-competitive inhibitor.
Elimusertib (BAY 1895344) 7Data not publicly availableA potent and highly selective ATR inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blotting for Phospho-CHK1 (Ser345)

Objective: To quantify the inhibition of ATR-mediated CHK1 phosphorylation in response to this compound.

Materials:

  • Cancer cell line of choice (e.g., HeLa, U2OS)

  • Cell culture medium and supplements

  • This compound and other ATR inhibitors

  • DNA damaging agent (e.g., Hydroxyurea or UV light source)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-CHK1 (Ser345), anti-total CHK1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Pre-treat cells with a range of concentrations of this compound or other ATR inhibitors for 1-2 hours.

  • Induction of DNA Damage: Induce DNA damage by adding a final concentration of 2 mM hydroxyurea for 2-4 hours or by exposing the cells to UV radiation (e.g., 20 J/m²).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantification: Densitometrically quantify the p-CHK1 and total CHK1 bands. Normalize the p-CHK1 signal to the total CHK1 signal and then to the loading control.

Immunofluorescence for γH2AX Foci

Objective: To visualize and quantify the induction of DNA double-strand breaks following treatment with this compound.

Materials:

  • Cells grown on glass coverslips in a multi-well plate

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γH2AX (Ser139)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Seed cells on coverslips and treat with various concentrations of this compound for the desired duration (e.g., 24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with Triton X-100 for 10 minutes.

  • Blocking and Antibody Incubation: Block non-specific binding with blocking solution for 1 hour. Incubate with the primary anti-γH2AX antibody overnight at 4°C.

  • Secondary Antibody and Counterstaining: Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light. Counterstain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using antifade medium. Acquire images using a fluorescence microscope.

  • Quantification: Quantify the number of γH2AX foci per nucleus using image analysis software.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

Objective: To determine the effect of this compound on cell proliferation.

Materials:

  • Cells in a 96-well plate

  • This compound

  • Cell viability reagent (e.g., MTT or CellTiter-Glo)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with a serial dilution of this compound for 72 hours.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the cell viability against the drug concentration to determine the IC50 value.

Visualizations

Signaling Pathway

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_ATR_activation ATR Activation cluster_downstream Downstream Effectors ssDNA ssDNA ATRIP ATRIP ssDNA->ATRIP recruits NineOneOne 9-1-1 Complex ssDNA->NineOneOne recruits ATR ATR CHK1 CHK1 ATR->CHK1 phosphorylates ATRIP->ATR TopBP1 TopBP1 NineOneOne->TopBP1 recruits TopBP1->ATR activates pCHK1 p-CHK1 (S345) CHK1->pCHK1 CellCycleArrest Cell Cycle Arrest pCHK1->CellCycleArrest DNARepair DNA Repair pCHK1->DNARepair AtrIN6 This compound AtrIN6->ATR inhibits

Caption: Simplified ATR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Validation Assays cluster_analysis Data Analysis SeedCells Seed Cells TreatInhibitor Treat with this compound (Dose Response) SeedCells->TreatInhibitor InduceDamage Induce DNA Damage (e.g., Hydroxyurea) TreatInhibitor->InduceDamage Immunofluorescence Immunofluorescence (γH2AX foci) TreatInhibitor->Immunofluorescence ViabilityAssay Cell Viability Assay (IC50) TreatInhibitor->ViabilityAssay WesternBlot Western Blot (p-CHK1, Total CHK1) InduceDamage->WesternBlot QuantifyPCHK1 Quantify p-CHK1 Inhibition WesternBlot->QuantifyPCHK1 QuantifyFoci Quantify γH2AX Foci Immunofluorescence->QuantifyFoci DetermineIC50 Determine Cell Viability IC50 ViabilityAssay->DetermineIC50

Caption: Experimental workflow for validating this compound target engagement in cells.

By following the methodologies and comparisons outlined in this guide, researchers can rigorously validate the on-target activity of this compound and other novel ATR inhibitors, contributing to the development of more effective cancer therapies.

References

A Comparative Guide to the Efficacy of ATR Inhibitors: ATR-IN-6 vs. VE-822

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two inhibitors targeting the Ataxia Telangiectasia and Rad3-related (ATR) kinase: ATR-IN-6 and VE-822. ATR is a critical regulator of the DNA damage response (DDR), making it a key target in oncology. This comparison aims to furnish researchers with the necessary data to make informed decisions regarding the selection of an appropriate ATR inhibitor for their studies.

Introduction to this compound and VE-822

This compound is described as a potent inhibitor of ATR, with potential applications in researching ATR kinase-mediated diseases, including cancer.[1][2] Information regarding its specific efficacy and selectivity is primarily found within patent literature, with limited publicly available data from peer-reviewed studies.[1]

VE-822 , also known as Berzosertib, is a well-characterized, potent, and selective ATR inhibitor.[3][4] It has been extensively evaluated in preclinical studies and has demonstrated significant potential in sensitizing cancer cells to DNA-damaging agents.

Quantitative Efficacy and Selectivity

A direct quantitative comparison of the efficacy of this compound and VE-822 is challenging due to the limited availability of public data for this compound. The following tables summarize the available information.

Table 1: In Vitro Potency Against ATR

InhibitorTargetIC50 / KiCell LineReference
This compound ATRData Not Publicly Available-
VE-822 ATRIC50: 19 nMHT29
ATRKi: < 0.2 nM-

Table 2: Selectivity Profile

InhibitorTargetIC50 / KiFold Selectivity vs. ATRReference
This compound Data Not Publicly AvailableData Not Publicly AvailableData Not Publicly Available-
VE-822 ATMKi: 34 nM~170-fold
DNA-PKData Not Publicly Available--
mTORIC50: >1 µM>52,631-fold
PI3KγIC50: 0.22 µM~11,579-fold

Mechanism of Action: The ATR Signaling Pathway

ATR plays a pivotal role in the cellular response to DNA damage, particularly single-strand breaks and replication stress. Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. Inhibition of ATR abrogates these functions, leading to the accumulation of DNA damage and ultimately, cell death, especially in cancer cells with existing DNA repair defects.

ATR_Signaling_Pathway ATR Signaling Pathway DNA Damage\n(Single-Strand Breaks,\nReplication Stress) DNA Damage (Single-Strand Breaks, Replication Stress) ATR ATR DNA Damage\n(Single-Strand Breaks,\nReplication Stress)->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest DNA Repair DNA Repair Chk1->DNA Repair Replication Fork Stabilization Replication Fork Stabilization Chk1->Replication Fork Stabilization ATR_IN_6 This compound ATR_IN_6->ATR inhibits VE_822 VE-822 VE_822->ATR inhibits

ATR Signaling Pathway and Inhibition

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of ATR inhibitors. Below are standard methodologies for key assays.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the cytotoxic effect of the ATR inhibitor on cancer cell lines.

Workflow:

Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with serial dilutions of ATR inhibitor A->B C Incubate for 72-96 hours B->C D Add viability reagent C->D E Measure absorbance/ luminescence D->E F Calculate IC50 E->F

Cell Viability Assay Workflow

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of the ATR inhibitor (this compound or VE-822) in the appropriate cell culture medium. Replace the existing medium with the medium containing the inhibitor.

  • Incubation: Incubate the plates for 72 to 96 hours.

  • Detection: Add a cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the inhibitor concentration.

Western Blot for Phospho-Chk1

This assay is used to confirm the on-target activity of the ATR inhibitor by measuring the phosphorylation of its direct downstream target, Chk1.

Methodology:

  • Cell Treatment: Treat cells with the ATR inhibitor at various concentrations for a specified time. It is common to induce DNA damage with an agent like hydroxyurea or UV radiation to stimulate ATR activity.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated Chk1 (e.g., at Ser345) and total Chk1. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated Chk1 to total Chk1.

Cell Cycle Analysis

This protocol quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with an ATR inhibitor.

Methodology:

  • Cell Treatment: Treat cells with the ATR inhibitor for a desired duration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Deconvolute the resulting DNA histograms to determine the percentage of cells in each phase of the cell cycle.

Summary of In Vivo Efficacy of VE-822

Numerous preclinical studies have demonstrated the in vivo efficacy of VE-822. When used in combination with DNA-damaging agents such as chemotherapy or radiation, VE-822 has been shown to significantly delay tumor growth and improve survival in various xenograft models of cancer, including pancreatic, lung, and colon cancers.

There is currently no publicly available in vivo efficacy data for this compound.

Conclusion

VE-822 is a well-documented ATR inhibitor with a substantial body of preclinical evidence supporting its potent and selective activity. Its efficacy, both as a single agent in specific genetic contexts and in combination with genotoxic therapies, is clearly established in the scientific literature.

This compound is presented as a potent ATR inhibitor, but a comprehensive, independent evaluation of its efficacy and selectivity is hampered by the lack of publicly available data. Researchers considering this compound for their studies should be aware of this limitation and may need to perform extensive internal validation.

For researchers requiring a well-characterized tool compound with a predictable in vitro and in vivo profile, VE-822 represents a more established option. Further studies are required to fully elucidate the comparative efficacy of this compound.

References

Cross-Validation of ATR Inhibitor Effects with siRNA Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies used to validate the on-target effects of pharmacological inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. The gold standard for confirming that an inhibitor's cellular effects are due to the specific inhibition of its intended target is to demonstrate that these effects phenocopy, or closely mimic, the effects of genetically silencing the target protein.

While this guide is themed around the potent ATR inhibitor Atr-IN-6, specific cross-validation data between this compound and ATR siRNA is not extensively available in peer-reviewed literature. Therefore, to illustrate the principles and experimental framework of this crucial validation process, we will use data from studies on VE-822 (Berzosertib/M6620) , a well-characterized and clinically evaluated ATR inhibitor. This approach provides a robust template for validating any potent ATR inhibitor.

ATR is a critical kinase in the DNA Damage Response (DDR) pathway, activated by single-stranded DNA that forms at stalled replication forks or during the repair of DNA lesions.[1] Once active, ATR phosphorylates key substrates, most notably Checkpoint Kinase 1 (Chk1), to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[2][3] Inhibiting ATR is a promising anti-cancer strategy, particularly for tumors with high replication stress or defects in other DDR pathways like those involving ATM.[4]

ATR Signaling Pathway and Validation Logic

To understand the validation process, it is essential to visualize the core ATR signaling pathway and the experimental logic used to confirm an inhibitor's mechanism of action.

ATR_Signaling_Pathway cluster_stress Cellular Stress cluster_atr_activation ATR Activation Complex cluster_downstream Downstream Effectors cluster_inhibition Points of Intervention Replication Stress Replication Stress RPA RPA-ssDNA Replication Stress->RPA DNA Damage DNA Damage DNA Damage->RPA ATR_ATRIP ATR-ATRIP RPA->ATR_ATRIP Recruits & Activates Chk1 Chk1 ATR_ATRIP->Chk1 Phosphorylates pChk1 p-Chk1 (S345) ATR_ATRIP->pChk1 Phosphorylates CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) pChk1->CellCycleArrest ForkStab Replication Fork Stabilization pChk1->ForkStab DNARepair DNA Repair pChk1->DNARepair Inhibitor ATR Inhibitor (e.g., this compound, VE-822) Inhibitor->ATR_ATRIP siRNA ATR siRNA siRNA->ATR_ATRIP  Degrades mRNA,  Prevents Synthesis

Caption: Canonical ATR Signaling Pathway and Inhibition Points.

The diagram above illustrates that both a chemical inhibitor and siRNA targeting ATR are expected to block the phosphorylation of Chk1, thereby preventing downstream cellular responses. The following workflow demonstrates how these two interventions are compared.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Parallel Treatments (48-72h) cluster_assays Comparative Assays cluster_validation Validation Logic Cells Cancer Cell Line (e.g., HeLa, U2OS) Control Control (Vehicle/Non-targeting siRNA) Cells->Control Inhibitor ATR Inhibitor Treatment (e.g., VE-822) Cells->Inhibitor siRNA ATR siRNA Transfection Cells->siRNA Western Western Blot (p-Chk1, ATR, γH2AX) Control->Western Viability Cell Viability Assay (e.g., MTT, AlamarBlue) Control->Viability FACS Cell Cycle Analysis (Flow Cytometry) Control->FACS Inhibitor->Western Inhibitor->Viability Inhibitor->FACS siRNA->Western siRNA->Viability siRNA->FACS Phenocopy Do Phenotypes Match? Western->Phenocopy Viability->Phenocopy FACS->Phenocopy Conclusion Conclusion: Inhibitor has On-Target Activity Phenocopy->Conclusion Yes

References

A Comparative Guide to ATR Inhibitors: ATR-IN-6 vs. AZD6738 (Ceralasertib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two inhibitors targeting the Ataxia Telangiectasia and Rad3-related (ATR) kinase: the preclinical compound ATR-IN-6 and the clinical-stage inhibitor AZD6738 (Ceralasertib). ATR kinase is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways essential for maintaining genomic stability. In cancer cells, which often exhibit high levels of replication stress and defects in other DDR pathways, ATR activity becomes crucial for survival. This dependency creates a therapeutic window for ATR inhibitors, which can selectively target cancer cells and enhance the efficacy of DNA-damaging agents like chemotherapy and radiation.

This comparison aims to objectively present the available performance data for both compounds. However, it is important to note that publicly available, peer-reviewed preclinical data for this compound is limited, with most information originating from patent literature. In contrast, AZD6738 has been extensively characterized in numerous preclinical and clinical studies.

Mechanism of Action

Both this compound and AZD6738 are small molecule inhibitors that target the kinase activity of ATR. By binding to the ATP-binding pocket of the ATR enzyme, they prevent the phosphorylation of its downstream targets, most notably the checkpoint kinase 1 (CHK1). This inhibition disrupts the S and G2/M cell cycle checkpoints, leading to the accumulation of DNA damage, replication fork collapse, and ultimately, mitotic catastrophe and cell death in cancer cells under replication stress.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and AZD6738. The disparity in the amount of available data reflects the different developmental stages of the two compounds.

Table 1: In Vitro Potency and Cellular Activity

ParameterThis compoundAZD6738 (Ceralasertib)
ATR Kinase Inhibition (IC50) Data not publicly available. Described as a "potent inhibitor" in patent WO2021233376A1[1].1 nM (cell-free assay)[2][3][4]
Cellular p-CHK1 Inhibition (IC50) Data not publicly available.74 nM[5]
Cell Growth Inhibition (GI50/IC50) Data not publicly available.Ranges from 0.3 to >1 µmol/L in various cancer cell lines. For example, 0.52 µM in LoVo colorectal cancer cells.

Table 2: In Vivo Efficacy

ParameterThis compoundAZD6738 (Ceralasertib)
Monotherapy Antitumor Activity Data not publicly available.Demonstrated tumor growth inhibition in various xenograft models, particularly those with ATM deficiency. For instance, in an ATM-deficient H23 non-small cell lung cancer model, 50 mg/kg p.o. resulted in significant tumor growth inhibition.
Combination Therapy Antitumor Activity Data not publicly available.Synergizes with DNA-damaging agents like carboplatin, irinotecan, and the PARP inhibitor olaparib to induce tumor regressions in xenograft models. For example, combination with carboplatin led to tumor regressions in a triple-negative breast cancer patient-derived xenograft model.

Signaling Pathways and Experimental Workflows

ATR Signaling Pathway

The following diagram illustrates the central role of the ATR signaling pathway in response to DNA damage and the point of inhibition for this compound and AZD6738.

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors cluster_3 Inhibition DNA Damage DNA Damage ATR ATR DNA Damage->ATR recruits ATRIP ATRIP CHK1 CHK1 ATR->CHK1 phosphorylates (activates) Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Apoptosis Apoptosis ATR_IN_6 ATR_IN_6 ATR_IN_6->ATR inhibit AZD6738 AZD6738 AZD6738->ATR inhibit

ATR signaling pathway and points of inhibition.

Experimental Workflow for ATR Inhibitor Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of an ATR inhibitor.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Biochemical Assay (ATR Kinase Inhibition, IC50) B Cellular Assay (p-CHK1 Inhibition, Western Blot) A->B C Cell Viability Assay (Monotherapy & Combination, GI50) B->C D Pharmacokinetics (Bioavailability) C->D E Xenograft Efficacy Studies (Tumor Growth Inhibition) D->E F Pharmacodynamic Analysis (Biomarker Modulation) E->F

Typical preclinical evaluation workflow for an ATR inhibitor.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize ATR inhibitors.

ATR Kinase Inhibition Assay (Biochemical)
  • Objective: To determine the direct inhibitory effect of the compound on purified ATR kinase activity.

  • Methodology:

    • Recombinant human ATR/ATRIP complex is incubated with a substrate (e.g., a p53-derived peptide) and ATP in a kinase reaction buffer.

    • The test compound (e.g., this compound or AZD6738) is added at various concentrations.

    • The reaction is allowed to proceed for a defined period at 30°C.

    • The amount of phosphorylated substrate is quantified using methods such as ADP-Glo, HTRF, or ELISA.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cellular Phospho-CHK1 (Ser345) Western Blot
  • Objective: To assess the inhibition of ATR kinase activity in a cellular context by measuring the phosphorylation of its direct downstream target, CHK1.

  • Methodology:

    • Cancer cells are seeded and allowed to attach overnight.

    • Cells are pre-treated with the ATR inhibitor at various concentrations for 1-2 hours.

    • DNA damage is induced by treating cells with agents like hydroxyurea (HU) or ultraviolet (UV) radiation.

    • After a short incubation, cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies specific for phospho-CHK1 (Ser345) and total CHK1.

    • An HRP-conjugated secondary antibody is used for detection via chemiluminescence.

    • Band intensities are quantified to determine the reduction in CHK1 phosphorylation.

Cell Viability Assay
  • Objective: To determine the anti-proliferative effect of the ATR inhibitor, alone or in combination with a DNA-damaging agent.

  • Methodology:

    • Cancer cells are seeded in 96-well plates.

    • After 24 hours, cells are treated with a serial dilution of the ATR inhibitor, either alone or in combination with a fixed concentration of a DNA-damaging agent (e.g., cisplatin).

    • Cells are incubated for 72-120 hours.

    • Cell viability is assessed using reagents such as CellTiter-Glo®, MTT, or resazurin.

    • Absorbance or luminescence is measured using a plate reader.

    • GI50/IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Efficacy Study
  • Objective: To evaluate the anti-tumor efficacy of the ATR inhibitor in a living organism.

  • Methodology:

    • Human cancer cells are subcutaneously implanted into immunocompromised mice.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (vehicle control, ATR inhibitor alone, DNA-damaging agent alone, combination therapy).

    • The ATR inhibitor is administered (e.g., orally) according to a predetermined schedule.

    • Tumor volume and body weight are measured 2-3 times per week.

    • At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., immunohistochemistry for p-CHK1 or γH2AX).

    • Efficacy is determined by comparing tumor growth inhibition between the treatment groups.

Comparison and Potential Advantages

A direct comparison of the advantages of this compound over AZD6738 is significantly hampered by the lack of publicly available preclinical data for this compound. AZD6738 is a well-documented, potent, and selective ATR inhibitor with proven in vitro and in vivo activity, and it is currently in clinical development.

For this compound to demonstrate advantages over AZD6738, it would need to exhibit superior properties in several key areas:

  • Potency and Selectivity: this compound would need to show a significantly lower IC50 for ATR kinase and a better selectivity profile against other kinases, particularly those in the PI3K-like kinase (PIKK) family (e.g., ATM, DNA-PK, mTOR).

  • Pharmacokinetics: Improved oral bioavailability, a more favorable half-life, or better tumor penetration could be significant advantages.

  • Efficacy: Superior single-agent or combination-therapy efficacy in preclinical models would be a key differentiator.

  • Safety Profile: A wider therapeutic window with fewer off-target effects or lower toxicity would be a major advantage.

Without experimental data for this compound in these areas, any claims of its superiority would be speculative. The information available from the patent for this compound suggests it is a potent inhibitor of ATR, but a quantitative comparison with the extensive dataset for AZD6738 is not possible at this time.

Conclusion

AZD6738 (Ceralasertib) is a well-characterized and potent ATR inhibitor with a substantial body of preclinical and clinical data supporting its development as a cancer therapeutic. It has demonstrated significant anti-tumor activity, both as a monotherapy in specific genetic contexts and in combination with various DNA-damaging agents.

This compound is a novel, preclinical ATR inhibitor. While described as potent, the lack of publicly available, peer-reviewed data makes a direct comparison with AZD6738 challenging. For researchers and drug development professionals, AZD6738 currently serves as a benchmark clinical-stage ATR inhibitor. The potential advantages of this compound remain to be demonstrated through comprehensive preclinical studies that are made publicly available to the scientific community. Further research and data disclosure are necessary to fully evaluate the therapeutic potential of this compound and its standing relative to other ATR inhibitors in development.

References

In Vivo Validation of a Novel ATR Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The development of novel anticancer agents requires rigorous preclinical validation. This guide provides a comparative framework for the in vivo assessment of a novel Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, here referred to as Atr-IN-6. As specific preclinical data for a compound designated "this compound" is not publicly available, this document establishes a benchmark for evaluation by summarizing published in vivo data for other well-characterized clinical-stage ATR inhibitors, such as M4344 (Gartisertib), Ceralasertib (AZD6738), and Berzosertib (M6620/VX-970).

ATR is a critical kinase in the DNA Damage Response (DDR) pathway, responsible for sensing single-stranded DNA (ssDNA) at stalled replication forks and initiating a signaling cascade to facilitate DNA repair and cell cycle arrest.[1][2] Cancer cells often exhibit high levels of replication stress and may have defects in other DDR pathways, making them particularly dependent on ATR for survival.[2][3] This creates a therapeutic window for ATR inhibitors, which can induce synthetic lethality in cancer cells and potentiate the effects of DNA-damaging agents like chemotherapy and radiation.[4]

This guide outlines the typical in vivo studies used to validate the anticancer activity of a novel ATR inhibitor, presenting comparative data and detailed experimental protocols to aid in study design and interpretation.

Comparative In Vivo Efficacy of ATR Inhibitors

The following tables summarize the in vivo anticancer activity of several clinical-stage ATR inhibitors, both as monotherapy and in combination with other agents. This data provides a reference for the expected level of activity for a novel, potent ATR inhibitor.

Table 1: Monotherapy Antitumor Activity in Xenograft Models

ATR InhibitorCancer Type ModelKey FindingsReference
M4344 (Gartisertib) Clear Cell Renal Cell Carcinoma (786-O & A498 Xenografts)Daily single-agent treatment inhibited tumor growth.
Ceralasertib (AZD6738) ATM-deficient XenograftsShowed single-agent anti-tumor efficacy in ATM-deficient models, but not in ATM-proficient models. This was associated with a sustained increase in γH2AX in tumor tissue.
Berzosertib (M6620/VX-970) Non-Small Cell Lung Cancer (NSCLC) XenograftsExhibited a strong effect on tumor growth arrest.

Table 2: Combination Therapy Antitumor Activity in Xenograft Models

ATR InhibitorCombination Agent(s)Cancer Type ModelKey FindingsReference
M4344 (Gartisertib) CisplatinClear Cell Renal Cell Carcinoma (Xenograft & Autochthonous models)Weekly M4344 plus cisplatin showed therapeutic synergy and was efficacious.
M4344 (Gartisertib) Topotecan / IrinotecanPatient-Derived Xenografts (PDX)Significantly synergized with topoisomerase inhibitors.
Ceralasertib (AZD6738) CisplatinVarious Solid Tumor Preclinical ModelsAugmented antitumor activity observed.
Ceralasertib (AZD6738) CarboplatinTriple-Negative Breast Cancer (TP53-mutant PDX)Optimal tumor control with concurrent dosing.
Ceralasertib (AZD6738) Gemcitabine & RadiationPancreatic Cancer XenograftsMarkedly prolonged tumor growth delay without increased normal tissue toxicity.
Berzosertib (M6620/VX-970) CisplatinPatient-Derived Primary Lung XenograftsIncreased cell death and strong tumor growth arrest.
VX-970 (Berzosertib) RadiationEsophageal Cancer (OE21 Xenografts)Radiosensitized tumors in vivo.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental process is crucial for understanding the validation of a novel ATR inhibitor.

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr_activation ATR Activation Complex cluster_downstream Downstream Effects cluster_inhibition Therapeutic Intervention ssDNA ssDNA Formation RPA RPA Coating ssDNA->RPA recruits ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP recruits TopBP1 TopBP1 / 9-1-1 Complex ATR_ATRIP->TopBP1 activated by CHK1 p-CHK1 TopBP1->CHK1 phosphorylates CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair ForkStab Replication Fork Stabilization CHK1->ForkStab AtrIN6 This compound (ATR Inhibitor) AtrIN6->TopBP1 blocks phosphorylation

Caption: ATR Signaling Pathway and Inhibition by this compound.

InVivo_Validation_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis CellCulture 1. Cancer Cell Line Selection & Culture Implantation 2. Implantation into Immunocompromised Mice (e.g., Xenograft/PDX) CellCulture->Implantation TumorGrowth 3. Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization 4. Randomize Mice into Treatment Groups TumorGrowth->Randomization Dosing 5. Administer this compound +/- Combination Agent (e.g., Oral Gavage) Randomization->Dosing Measurements 6. Monitor Tumor Volume & Body Weight Dosing->Measurements Endpoint 7. Euthanasia at Predefined Endpoint Measurements->Endpoint TGI 8. Assess Tumor Growth Inhibition (TGI) Endpoint->TGI Toxicity 9. Evaluate Toxicity (e.g., Histopathology, CBC) Endpoint->Toxicity PD 10. Pharmacodynamic Analysis (e.g., p-CHK1 in tumors) Endpoint->PD

Caption: General Workflow for In Vivo Xenograft Studies.

Key Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of in vivo studies. Below are representative protocols for key experiments.

Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor activity of an ATR inhibitor in a mouse xenograft model.

  • Cell Lines and Culture: Select appropriate human cancer cell lines (e.g., those with known DDR defects like ATM or p53 mutations). Culture cells in recommended media and conditions.

  • Animal Models: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of human tumor cells. House animals in specific-pathogen-free conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in a matrix like Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment cohorts (e.g., Vehicle control, this compound monotherapy, Combination agent, this compound + Combination agent).

  • Drug Formulation and Administration: Formulate this compound and any combination agents in an appropriate vehicle. Administer drugs via a clinically relevant route, such as oral gavage (p.o.) or intravenous (i.v.) injection, according to a predetermined schedule (e.g., daily, weekly).

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2). Monitor mouse body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis: Euthanize mice when tumors reach a predetermined maximum size, or at the end of the study period. Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Collect tumors and other tissues for further analysis.

Pharmacodynamic (PD) Marker Analysis

This protocol is used to confirm that the ATR inhibitor is engaging its target in the tumor tissue.

  • Tissue Collection: At a specified time point after the final dose (e.g., 2-4 hours), euthanize a subset of mice from each treatment group.

  • Tumor Excision and Processing: Rapidly excise tumors and either snap-freeze in liquid nitrogen for Western blot analysis or fix in formalin for immunohistochemistry (IHC).

  • Western Blotting:

    • Homogenize frozen tumor samples and lyse cells to extract proteins.

    • Quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against the target (e.g., phospho-CHK1, a direct downstream substrate of ATR) and a loading control (e.g., total CHK1, Actin).

    • Incubate with secondary antibodies and visualize bands. A reduction in the p-CHK1/total CHK1 ratio in the this compound treated groups confirms target engagement.

  • Immunohistochemistry (IHC):

    • Embed fixed tissues in paraffin and section them.

    • Perform antigen retrieval and stain slides with antibodies for PD markers like γH2AX (a marker of DNA damage).

    • An increase in γH2AX staining in tumor tissue from treated animals indicates pharmacodynamic activity.

Toxicity Evaluation

This protocol assesses the safety and tolerability of the ATR inhibitor.

  • In-life Observations: Throughout the efficacy study, monitor mice for clinical signs of toxicity, including weight loss, changes in posture or activity, and ruffled fur. A body weight loss exceeding 15-20% often serves as an endpoint.

  • Hematological Analysis: At the study endpoint, collect blood via cardiac puncture for a Complete Blood Count (CBC) to assess effects on red blood cells, white blood cells, and platelets.

  • Histopathology: Collect major organs (e.g., liver, spleen, bone marrow, heart, small intestine) and fix them in formalin. Embed tissues, section, and stain with Hematoxylin and Eosin (H&E). A veterinary pathologist should examine the slides for any signs of drug-related tissue damage. A 2023 study noted that ceralasertib was associated with moderate pericarditis and myocarditis in mice, while berzosertib was associated with a significant decrease in lymphocytes.

References

Comparative Analysis of ATR Inhibitors: Atr-IN-6 vs. M6620 (Berzosertib)

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase have emerged as a promising strategy, particularly for tumors with deficiencies in other DNA Damage Response (DDR) pathways. This guide provides a comparative analysis of two such inhibitors: Atr-IN-6, a novel inhibitor identified in patent literature, and M6620 (Berzosertib), a well-characterized clinical-stage compound. This analysis is based on publicly available preclinical and clinical data, offering insights into their mechanisms of action, potency, and selectivity.

Introduction to ATR Inhibition

ATR is a critical serine/threonine-specific protein kinase that plays a central role in sensing DNA damage and activating the DNA damage checkpoint, leading to cell cycle arrest.[1] This response allows time for DNA repair, and cancer cells, with their inherent genomic instability and reliance on checkpoint pathways for survival, are particularly vulnerable to ATR inhibition. By blocking ATR, these inhibitors can induce synthetic lethality in cancer cells with pre-existing DNA repair defects and enhance the efficacy of DNA-damaging chemotherapies and radiation.

Mechanism of Action

Both this compound and M6620 (Berzosertib) are potent inhibitors of ATR kinase.[2] Their primary mechanism of action involves blocking the ATR-mediated phosphorylation of its downstream targets, most notably the checkpoint kinase 1 (Chk1).[3] Inhibition of this signaling cascade prevents cell cycle arrest, forcing cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[4]

Quantitative Performance Data

A direct quantitative comparison of the performance of this compound and M6620 is challenging due to the limited publicly available data for this compound. While described as a potent ATR inhibitor in patent WO2021233376A1, specific IC50 values and selectivity data have not been disclosed in the public domain. In contrast, M6620 (Berzosertib) has been extensively studied, and a wealth of quantitative data is available.

Table 1: In Vitro Kinase Inhibitory Activity of M6620 (Berzosertib)

KinaseIC50 (nM)Fold Selectivity vs. ATRReference
ATR 19 -
ATM>2,600>137
DNA-PK>18,100>953
mTOR>1,000>53
PI3Kγ22011.6

Table 2: Cellular Activity of M6620 (Berzosertib) in Cancer Cell Lines

Cell LineCancer TypeTreatmentIC50 (µM)Reference
Cal-27Head and Neck Squamous Cell CarcinomaBerzosertib alone (72h)0.285
FaDuHead and Neck Squamous Cell CarcinomaBerzosertib alone (72h)0.252
HCT116Colorectal CancerBerzosertib alone0.061

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the evaluation process for these inhibitors, the following diagrams illustrate the ATR signaling pathway and a typical experimental workflow.

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 ATR Inhibition cluster_3 Downstream Effectors cluster_4 Cellular Outcomes DNA Damage DNA Damage RPA RPA DNA Damage->RPA recruits ATR ATR Chk1 Chk1 ATR->Chk1 phosphorylates ATRIP ATRIP ATRIP->ATR RPA->ATRIP 9-1-1 Complex 9-1-1 Complex TopBP1 TopBP1 9-1-1 Complex->TopBP1 recruits TopBP1->ATR activates This compound This compound This compound->ATR Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest blocks DNA Repair DNA Repair This compound->DNA Repair blocks Apoptosis Apoptosis This compound->Apoptosis induces M6620 (Berzosertib) M6620 (Berzosertib) M6620 (Berzosertib)->ATR M6620 (Berzosertib)->Cell Cycle Arrest blocks M6620 (Berzosertib)->DNA Repair blocks M6620 (Berzosertib)->Apoptosis induces p-Chk1 (S345) p-Chk1 (S345) Chk1->p-Chk1 (S345) p-Chk1 (S345)->Cell Cycle Arrest p-Chk1 (S345)->DNA Repair

Caption: Simplified ATR signaling pathway and points of inhibition.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Response cluster_2 In Vivo Efficacy Biochemical Assay Biochemical Kinase Assay (IC50 Determination) Cellular Assay Cellular p-Chk1 Assay (Target Engagement) Biochemical Assay->Cellular Assay Cell Viability Cell Viability/Apoptosis Assay (Cytotoxicity) Cellular Assay->Cell Viability Western Blot Western Blot Analysis (Pathway Modulation) Cell Viability->Western Blot Xenograft Model In Vivo Xenograft Model (Anti-tumor Activity) Western Blot->Xenograft Model Pharmacodynamics Pharmacodynamic Analysis (Biomarker Modulation) Xenograft Model->Pharmacodynamics

Caption: A typical experimental workflow for ATR inhibitor evaluation.

Detailed Experimental Protocols

The following are standard protocols used to evaluate the performance of ATR inhibitors.

In Vitro ATR Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on ATR kinase activity.

Materials:

  • Recombinant human ATR/ATRIP complex

  • GST-Chk1 (or other suitable substrate)

  • Test compounds (this compound, M6620)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP or ATP for non-radioactive detection methods

  • SDS-PAGE gels and Western blotting apparatus or appropriate detection system

Procedure:

  • Prepare reaction mixtures containing the ATR/ATRIP complex and the GST-Chk1 substrate in kinase assay buffer.

  • Add the test compound at a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

  • Pre-incubate the mixture for 15 minutes at 30°C.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for 20-30 minutes at 30°C.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer to a membrane.

  • Detect the phosphorylated substrate using autoradiography (for ³²P) or a specific antibody for the phosphorylated residue.

  • Quantify the signal and calculate the percentage of inhibition at each compound concentration to determine the IC50 value.

Western Blot Analysis of Chk1 Phosphorylation

Objective: To assess the inhibition of ATR-mediated Chk1 phosphorylation in a cellular context.

Materials:

  • Cancer cell lines

  • Test compounds (this compound, M6620)

  • DNA damaging agent (e.g., Hydroxyurea (HU) or UV radiation)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345), Mouse anti-total Chk1, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of the test compound for 1 hour.

  • Induce DNA damage by adding HU (e.g., 2 mM for 4 hours) or exposing cells to UV radiation.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.

  • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Strip and re-probe the membrane for total Chk1 and a loading control to ensure equal protein loading.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

Objective: To determine the cytotoxic effect of the ATR inhibitor.

Materials:

  • Cancer cell lines

  • Test compounds (this compound, M6620)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound.

  • Incubate for 72 hours.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

M6620 (Berzosertib) is a potent and selective ATR inhibitor with a well-documented preclinical and clinical profile. Its efficacy has been demonstrated across various cancer cell lines, particularly in combination with DNA-damaging agents. This compound is presented as a potent ATR inhibitor in the patent literature; however, the lack of publicly available quantitative data on its performance and selectivity currently prevents a direct and comprehensive comparison with M6620. Further studies and data disclosure will be necessary to fully elucidate the therapeutic potential of this compound and its standing relative to other clinical-stage ATR inhibitors. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other novel ATR inhibitors as they emerge in the field of oncology drug development.

References

Verifying the Specificity of ATR Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), making it a compelling target for cancer therapy. The development of potent and selective ATR inhibitors is a key focus in oncology research. This guide provides a comparative analysis of the specificity of several ATR kinase inhibitors.

Objective: To objectively compare the performance of Atr-IN-6 with other alternatives and provide supporting experimental data.

Note on this compound: Despite diligent searches of publicly available scientific literature and patent databases, including the referenced patent WO2021233376A1, specific quantitative data on the kinase selectivity of this compound could not be obtained. This compound is described as a potent ATR inhibitor, but a detailed specificity profile against a panel of kinases is not publicly available.[1] Therefore, this guide will focus on a comparison of other well-characterized clinical-stage ATR inhibitors: Ceralasertib (AZD6738), Berzosertib (VX-970/M6620), and Elimusertib (BAY-1895344).

Comparative Analysis of ATR Inhibitor Specificity

The specificity of a kinase inhibitor is paramount to its clinical success, as off-target effects can lead to toxicity and unforeseen side effects. The following table summarizes the available quantitative data on the selectivity of three prominent ATR inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a kinase by 50%. A lower IC50 value indicates higher potency. The selectivity is assessed by comparing the IC50 for ATR to that of other related kinases, particularly within the phosphoinositide 3-kinase-related kinase (PIKK) family, which includes ATM, DNA-PK, and mTOR.

InhibitorTarget KinaseIC50 (nM)Fold Selectivity vs. Other KinasesSource
Ceralasertib (AZD6738) ATR 1 >5000-fold vs. DNA-PK, ATM, mTOR, AKT[2][3]
DNA-PK>5000[2]
ATM>5000[2]
mTOR>5000
AKT>5000
Berzosertib (VX-970/M6620) ATR 19 Data on a broad kinase panel is not readily available in the public domain. Described as "highly potent and selective".
Elimusertib (BAY-1895344) ATR 7 47-fold vs. DNA-PK
DNA-PK332203-fold vs. ATM
ATM1420467-fold vs. PI3K
PI3K327061-fold vs. mTOR
mTOR~427

Summary of Findings:

  • Ceralasertib (AZD6738) demonstrates exceptional selectivity for ATR, with IC50 values for other PIKK family members being over 5000-fold higher. A broad kinase screen also indicated high selectivity, with no significant inhibition of 442 other kinases at a concentration of 1µM.

  • Elimusertib (BAY-1895344) is a potent ATR inhibitor with good selectivity against other PIKK family kinases.

  • Berzosertib (VX-970/M6620) is a potent ATR inhibitor, though detailed public data on its kinome-wide selectivity is limited.

Experimental Protocols for Determining Kinase Inhibitor Specificity

To ensure a thorough and objective assessment of a kinase inhibitor's specificity, a combination of in vitro and cell-based assays should be employed.

In Vitro Kinase Profiling (Kinome Scan)

This assay determines the inhibitory activity of a compound against a large panel of purified kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., this compound) in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Panel: Utilize a commercial service or an in-house panel of purified recombinant kinases (e.g., >400 kinases).

  • Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate (peptide or protein), and the kinase reaction buffer.

  • Inhibitor Addition: Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP). The ATP concentration should be close to the Km for each kinase to ensure accurate IC50 values.

  • Incubation: Incubate the plate at a controlled temperature for a specific duration to allow for substrate phosphorylation.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Cellular Target Engagement and Downstream Signaling Analysis (Western Blotting)

This method confirms that the inhibitor engages its intended target within a cellular context and inhibits its downstream signaling pathway.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cancer cell line and induce DNA damage or replication stress (e.g., using hydroxyurea or UV radiation) to activate the ATR pathway. Treat the cells with various concentrations of the ATR inhibitor for a specified time.

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated form of ATR's direct downstream target, CHK1 (p-CHK1 Ser345), as well as total CHK1 and a loading control (e.g., GAPDH or β-actin).

  • Detection: Wash the membrane and incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on CHK1 phosphorylation. A specific ATR inhibitor should reduce the levels of p-CHK1 in a dose-dependent manner without affecting total CHK1 levels.

Visualizations

ATR Signaling Pathway

The following diagram illustrates the central role of ATR in the DNA damage response signaling cascade.

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effectors cluster_inhibitor DNA_Lesions ssDNA at stalled replication forks RPA RPA ATRIP ATRIP RPA->ATRIP 9-1-1 9-1-1 Complex RPA->9-1-1 ATR ATR ATRIP->ATR CHK1 CHK1 ATR->CHK1 phosphorylates TOPBP1 TOPBP1 9-1-1->TOPBP1 TOPBP1->ATR activates p-CHK1 p-CHK1 Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) p-CHK1->Cell_Cycle_Arrest Fork_Stabilization Replication Fork Stabilization p-CHK1->Fork_Stabilization DNA_Repair DNA Repair p-CHK1->DNA_Repair Atr_IN_6 This compound Atr_IN_6->ATR

Caption: ATR signaling pathway in response to DNA damage.

Experimental Workflow for Kinase Inhibitor Specificity

The following diagram outlines a typical workflow for assessing the specificity of a novel kinase inhibitor.

Kinase_Inhibitor_Specificity_Workflow Start Novel Kinase Inhibitor (e.g., this compound) Kinome_Scan In Vitro Kinome Scan (>400 kinases) Start->Kinome_Scan Determine_IC50 Determine IC50 Values and Selectivity Profile Kinome_Scan->Determine_IC50 Cell_Based_Assay Cellular Target Engagement (Western Blot for p-CHK1) Determine_IC50->Cell_Based_Assay Confirm_On_Target Confirm On-Target Activity in a Cellular Context Cell_Based_Assay->Confirm_On_Target Off_Target_Analysis Phenotypic/Off-Target Analysis Confirm_On_Target->Off_Target_Analysis Final_Profile Comprehensive Specificity Profile Off_Target_Analysis->Final_Profile

Caption: Workflow for assessing kinase inhibitor specificity.

References

New Generation ATR Inhibitors: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of emerging Ataxia Telangiectasia and Rad3-related (ATR) inhibitors. This guide provides supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows.

The landscape of cancer therapy is continuously evolving, with targeted therapies against the DNA Damage Response (DDR) network showing significant promise. A key player in the DDR is the ATR kinase, a master regulator that responds to replication stress and single-stranded DNA breaks.[1][2] Inhibition of ATR has emerged as a critical strategy to exploit synthetic lethality in tumors with deficiencies in other DDR pathways, such as those with ATM or BRCA mutations.[3] In recent years, a new generation of potent and selective ATR inhibitors has entered preclinical and clinical development. This guide provides a head-to-head comparison of five prominent new generation ATR inhibitors: berzosertib (M6620, VE-822), ceralasertib (AZD6738), elimusertib (BAY1895344), gartisertib (M4344), and tuvusertib (M1774).

Performance and Efficacy: A Comparative Analysis

The new generation of ATR inhibitors has demonstrated significant improvements in potency and selectivity over earlier compounds. Preclinical studies have established a hierarchy of potency among these inhibitors, with gartisertib and elimusertib often showing the highest activity.[4][5]

Table 1: Biochemical and Cellular Potency of New Generation ATR Inhibitors

InhibitorTargetBiochemical IC50/KiCellular p-Chk1 IC50Representative Antiproliferative IC50Source(s)
Berzosertib ATRIC50: 19 nMNot explicitly reported as IC500.25–0.29 µM (HNSCC cell lines)
Ceralasertib ATRIC50: 1 nM74 nM< 1 µM in various cell lines
Elimusertib ATRIC50: 7 nM36 nM (H2AX phosphorylation)Median IC50: 78 nM
Gartisertib ATRKi: <150 pM8 nMMedian IC50: 0.56 μM (Glioblastoma cell lines)
Tuvusertib ATRNot explicitly reportedNot explicitly reportedNanomolar concentrations in SCLC cell lines

Note: IC50 and Ki values can vary depending on the specific assay conditions and cell lines used. The data presented here are compiled from various sources and are intended for comparative purposes.

A study directly comparing several of these inhibitors in small cell lung cancer (SCLC) cell lines found the following order of antiproliferative activity: gartisertib and elimusertib were the most potent, followed by tuvusertib, with ceralasertib and berzosertib being less potent in these models. Gartisertib also demonstrated greater potency than berzosertib in glioblastoma cell lines.

Clinical Activity and Safety Profiles

These new generation ATR inhibitors are being evaluated in numerous clinical trials, both as monotherapy and in combination with other anticancer agents.

Table 2: Overview of Clinical Development and Key Findings

InhibitorDevelopment StatusKey Clinical FindingsCommon Adverse EventsSource(s)
Berzosertib Phase I/IIShowed preliminary efficacy with chemotherapy. In a Phase I trial as monotherapy and with carboplatin, it was well-tolerated with preliminary antitumor responses.Flushing, nausea, pruritus, headache, infusion-related reactions (monotherapy); Neutropenia, thrombocytopenia, anemia (combination).
Ceralasertib Phase II/IIIDemonstrated clinical activity in combination with olaparib in platinum-sensitive recurrent ovarian cancer, irrespective of HRD status (ORR 49%). Also showed promising survival rates with durvalumab in advanced NSCLC with RAS mutations.Anemia, diarrhea, thrombocytopenia.
Elimusertib Phase I/IIShowed promising antitumor activity in a phase I trial, particularly in heavily pretreated patients with solid tumors harboring ATM aberrations.Not specifically detailed in the provided search results.
Gartisertib Phase I (Development Discontinued)Was generally well-tolerated at lower doses, but unexpected liver toxicity prevented further dose escalation, leading to the discontinuation of its development.Liver toxicity.
Tuvusertib Phase I/IICurrently in multiple clinical trials for various advanced solid tumors. Has shown preliminary signs of clinical activity in refractory IDH mutated glioma patients with p53 and ATRX mutations.Not specifically detailed in the provided search results.

A consistent finding across many of these inhibitors is their potential in tumors with underlying DNA repair defects, particularly ATM mutations, highlighting the principle of synthetic lethality. The most common and clinically significant side effect observed as a class effect is reversible anemia.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the ATR signaling pathway and a typical experimental workflow.

ATR_Signaling_Pathway cluster_upstream DNA Damage/Replication Stress cluster_atr_activation ATR Activation Complex cluster_downstream Downstream Effectors cluster_inhibitor Therapeutic Intervention ssDNA ssDNA RPA RPA ssDNA->RPA binds Rad9_Rad1_Hus1 9-1-1 Complex ssDNA->Rad9_Rad1_Hus1 loaded onto ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR binds Chk1 Chk1 ATR->Chk1 phosphorylates TopBP1 TopBP1 Rad9_Rad1_Hus1->TopBP1 recruits TopBP1->ATR activates p_Chk1 p-Chk1 (Ser345) CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) p_Chk1->CellCycleArrest activates DNARepair DNA Repair p_Chk1->DNARepair promotes ForkStabilization Replication Fork Stabilization p_Chk1->ForkStabilization ensures ATR_Inhibitor New Generation ATR Inhibitors ATR_Inhibitor->ATR inhibits

Figure 1: ATR Signaling Pathway and Inhibition

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_clinical Clinical Trials KinaseAssay Biochemical Kinase Assay (IC50/Ki determination) CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) (Antiproliferative IC50) KinaseAssay->CellViability informs WesternBlot Western Blot (p-Chk1 inhibition) CellViability->WesternBlot validates mechanism Xenograft Tumor Xenograft Models (Efficacy Assessment) WesternBlot->Xenograft guides in vivo studies PD Pharmacodynamic Analysis (Target Engagement) Xenograft->PD Tox Toxicology Studies (Safety Profile) Xenograft->Tox Phase1 Phase I (Safety, MTD, PK/PD) PD->Phase1 informs Tox->Phase1 informs Phase2_3 Phase II/III (Efficacy in Patients) Phase1->Phase2_3 progresses to

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Atr-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive protocol for the proper disposal of Atr-IN-6, a potent and selective ATR inhibitor. Adherence to these procedures is essential to mitigate potential hazards and ensure regulatory compliance.

Hazard Profile and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, compounds of a similar nature—potent kinase inhibitors used in research—are often categorized as acutely toxic and hazardous to the aquatic environment[1]. Therefore, it is imperative to handle this compound with a high degree of caution.

Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, personnel must be outfitted with the appropriate PPE. This includes, but is not limited to:

  • Safety goggles with side-shields

  • Chemical-resistant gloves

  • A lab coat or other impervious clothing[1]

Step-by-Step Disposal Protocol

All materials contaminated with this compound must be treated as hazardous waste and segregated for specialized disposal. Under no circumstances should this compound or its solutions be disposed of down the drain[2][3].

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container[2].

    • Disposable items that have come into contact with the compound, such as pipette tips, gloves, and weighing papers, should be collected in a designated hazardous waste bag or container.

  • Liquid Waste:

    • Solutions containing this compound, typically in solvents like DMSO, must be collected in a dedicated, sealed, and chemically compatible waste container.

    • For spills, use an inert, non-combustible absorbent material to contain the liquid before placing it into a designated waste container.

  • Contaminated Labware:

    • Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected as hazardous liquid waste.

    • Glassware that cannot be decontaminated should be disposed of as solid hazardous waste.

2. Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated potential hazards (e.g., "Acutely Toxic," "Environmental Hazard").

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • Ensure secondary containment is in place for liquid waste to prevent the spread of potential leaks.

3. Final Disposal:

  • The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal facility.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this material through standard laboratory or municipal waste streams.

Quantitative Data Summary

Due to the lack of a specific public SDS for this compound, quantitative hazard data is not available. However, for context, a similar compound, Acat-IN-6, is classified with the following hazards:

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects
Data for Acat-IN-6, a compound with a similar nomenclature structure, is presented for illustrative purposes.

Spill Management Protocol

In the event of an accidental spill of this compound, follow these immediate steps:

  • Evacuate and Ventilate: Clear the immediate area of non-essential personnel and ensure adequate ventilation.

  • Contain the Spill: Use absorbent materials to prevent the spill from spreading or entering drains.

  • Collect Waste: Carefully collect all contaminated materials (absorbent pads, cleaning materials, and contaminated PPE) in a sealed container labeled as hazardous waste.

  • Decontaminate: Clean the affected surfaces with a suitable solvent, such as alcohol, and collect the cleaning materials as hazardous waste.

Atr_IN_6_Disposal_Workflow cluster_start Start: Handling this compound cluster_waste_type Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_end Final Disposition start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Unused Powder, Contaminated PPE, Gloves, Pipette Tips waste_type->solid_waste Solid liquid_waste Solutions (e.g., in DMSO), Solvent Rinsate waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid store_waste Store Sealed Containers in Designated Satellite Area collect_solid->store_waste collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_liquid->store_waste contact_ehs Contact Institutional EHS for Pickup and Disposal store_waste->contact_ehs end Disposed by Licensed Facility contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Atr-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Atr-IN-6, a potent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor. Adherence to these guidelines is critical for ensuring laboratory safety, minimizing exposure risk, and ensuring proper disposal.

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE recommendations are based on guidelines for handling similar potent kinase inhibitors and research compounds.[1][2] A thorough risk assessment should be conducted before handling this compound.

Protection Type Equipment Rationale
Hand Protection Disposable Nitrile Gloves (double-gloving is recommended)Prevents skin contact with the compound. Gloves should be inspected for damage before use and changed immediately if contaminated. Hands should be washed thoroughly after glove removal.[2]
Eye Protection Safety Glasses with Side Shields or GogglesProtects eyes from splashes or dust.[2]
Face Protection Face ShieldRecommended when there is a significant risk of splashes.[2]
Body Protection Laboratory CoatA fully buttoned lab coat made of a low-permeability material with cuffed sleeves is recommended to protect the body and wrists from contamination. Lab coats should not be worn outside the designated work area.
Respiratory Protection NIOSH-approved Respirator (e.g., N95)Generally not required when handling small quantities in a certified chemical fume hood. However, if there is a risk of aerosol or dust generation, or if working outside a fume hood, a respirator is necessary.

Operational Plan

A systematic approach to handling this compound is essential to maintain a safe laboratory environment and prevent contamination.

Preparation and Weighing

All handling of the solid this compound compound, including weighing, must be performed within a certified chemical fume hood or a ventilated balance enclosure. To avoid contamination of laboratory equipment, use disposable weighing boats or papers. Ensure all necessary equipment and designated waste containers are placed inside the fume hood before commencing work.

Solution Preparation

When dissolving this compound, add the solvent to the solid slowly to prevent splashing. Keep the container covered or capped as much as possible during the dissolution process. All solutions must be clearly labeled with the compound name (this compound), concentration, solvent, date of preparation, and appropriate hazard warnings.

Experimental Use

All experimental procedures involving this compound should be conducted within a chemical fume hood. Direct skin contact with solutions containing the compound must be avoided. Utilize appropriate tools, such as pipettes with disposable tips, for handling solutions.

Spill Management

In the event of a small spill, decontaminate the affected area. For larger spills, evacuate the area immediately and follow your institution's established emergency procedures. All materials used for spill cleanup should be treated as hazardous waste and disposed of accordingly.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. While specific disposal guidelines for this compound are not available, the following protocol, adapted from procedures for other hazardous chemical compounds, should be followed.

Waste Segregation and Collection
  • Solid Waste: Unused this compound powder and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Solutions of this compound should be absorbed with an inert, non-combustible absorbent material. The absorbed material should then be placed into a designated, sealed hazardous waste container.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., ethanol or another appropriate solvent). The rinsate must be collected and disposed of as hazardous liquid waste.

Labeling and Storage of Waste

All waste containers must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and any known associated hazards. Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. The storage area should have secondary containment to mitigate any potential leaks.

Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound or its waste through standard laboratory or municipal waste streams. The final disposal should be carried out by a licensed and approved hazardous waste disposal facility.

ATR Signaling Pathway in Response to DNA Damage

This compound is an inhibitor of the ATR kinase, a key regulator of the DNA damage response (DDR). The following diagram illustrates the simplified signaling pathway initiated by DNA damage and replication stress, and the point of inhibition by this compound.

ATR_Signaling_Pathway ATR Signaling Pathway and Inhibition by this compound cluster_activation ATR Activation cluster_signaling Downstream Signaling DNA_Damage DNA Damage / Replication Stress ssDNA Single-Stranded DNA (ssDNA) DNA_Damage->ssDNA generates ATR_ATRIP ATR-ATRIP Complex ssDNA->ATR_ATRIP recruits Chk1 Chk1 ATR_ATRIP->Chk1 phosphorylates pChk1 Phosphorylated Chk1 (p-Chk1) ATR_ATRIP->pChk1 Cell_Cycle_Arrest Cell Cycle Arrest DNA Repair Fork Stability pChk1->Cell_Cycle_Arrest promotes Atr_IN_6 This compound Atr_IN_6->ATR_ATRIP inhibits

Caption: ATR signaling in response to DNA damage and its inhibition by this compound.

Experimental Protocol: Cell Viability (MTT) Assay for IC50 Determination

This protocol details a common method to assess the cytotoxic effects of an ATR inhibitor like this compound and determine its half-maximal inhibitory concentration (IC50) value.

Materials
  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period (typically 3,000-8,000 cells/well in 100 µL of complete medium).

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the overnight medium from the cells and add 100 µL of the medium containing various concentrations of this compound.

    • Include a vehicle control (e.g., DMSO) at the same concentration as the highest concentration of the drug treatment.

    • Incubate the plates for 72-96 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at a low speed to ensure complete dissolution.

  • Absorbance Reading:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation:

    • Normalize the absorbance values to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Fit a sigmoidal dose-response curve to the data to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Experimental Workflow

The following diagram outlines the general workflow for assessing the efficacy of this compound in a cell-based assay.

Experimental_Workflow Experimental Workflow for this compound Efficacy Testing Start Start Cell_Seeding Seed Cells in 96-Well Plate Start->Cell_Seeding Adherence Overnight Adherence Cell_Seeding->Adherence Drug_Treatment Treat with this compound (Serial Dilutions) Adherence->Drug_Treatment Incubation Incubate (72-96 hours) Drug_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Analyze Data MTT_Assay->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50 End End IC50->End

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.